PTG-0861
説明
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特性
分子式 |
C15H9F5N2O3 |
|---|---|
分子量 |
360.23 g/mol |
IUPAC名 |
2,3,4,5,6-pentafluoro-N-[[4-(hydroxycarbamoyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C15H9F5N2O3/c16-9-8(10(17)12(19)13(20)11(9)18)15(24)21-5-6-1-3-7(4-2-6)14(23)22-25/h1-4,25H,5H2,(H,21,24)(H,22,23) |
InChIキー |
KMHKOOKREYIIBC-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
PTG-0861: A Technical Whitepaper on a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PTG-0861 (also known as JG-265) is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its targeted activity against HDAC6, a unique cytoplasmic deacetylase, has positioned it as a promising therapeutic candidate, particularly in the context of hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma.[1] This document provides a comprehensive technical overview of this compound, detailing its target, mechanism of action, key quantitative data, and the experimental methodologies employed in its characterization.
Core Target: Histone Deacetylase 6 (HDAC6)
The primary molecular target of this compound is Histone Deacetylase 6 (HDAC6) .[1][2] HDAC6 is a class IIb histone deacetylase distinguished by its predominantly cytoplasmic localization and its unique structure, which includes two catalytic domains.[3] Unlike other HDACs that primarily act on histone proteins within the nucleus to regulate gene expression, HDAC6's main substrates are non-histone proteins involved in crucial cellular processes.[3]
Key substrates of HDAC6 include:
-
α-tubulin: Deacetylation of α-tubulin by HDAC6 is critical for regulating microtubule dynamics, which in turn affects cell motility, cell division, and intracellular transport.[1]
-
Heat shock protein 90 (Hsp90): HDAC6-mediated deacetylation influences the chaperone activity of Hsp90, impacting the stability and function of numerous client proteins involved in oncogenesis.[3]
-
Cortactin: This protein is involved in actin cytoskeleton dynamics, and its deacetylation by HDAC6 plays a role in cell migration and invasion.
The dysregulation of HDAC6 activity has been implicated in the pathology of various cancers, including hematological malignancies, making it a compelling target for therapeutic intervention.[1]
Quantitative Data Summary
The inhibitory activity and cellular effects of this compound have been quantified in several key experiments. The data is summarized in the table below for clear comparison.
| Parameter | Value | Assay Type | Cell Line(s) | Reference |
| HDAC6 IC50 | 5.92 nM | In vitro enzymatic assay | - | [1][2] |
| HDAC6 Cellular EC50 | 0.59 µM | Cellular Target Engagement (ELISA) | - | [2] |
| Selectivity | >36-fold over other HDACs | In vitro enzymatic assays | - | [2] |
| MV4-11 IC50 | 1.85 µM | Cytotoxicity Assay | MV4-11 (AML) | [4] |
| MM.1S IC50 | 1.9 µM | Cytotoxicity Assay | MM.1S (Multiple Myeloma) | [4] |
| RPMI 8226 IC50 | 4.94 µM | Cytotoxicity Assay | RPMI 8226 (Multiple Myeloma) | [4] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by selectively inhibiting the deacetylase activity of HDAC6. This inhibition leads to the hyperacetylation of HDAC6 substrates, primarily α-tubulin and Hsp90. The downstream consequences of this action disrupt key oncogenic pathways.
References
- 1. This compound: A novel HDAC6-selective inhibitor as a therapeutic strategy in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Action mechanisms of histone deacetylase inhibitors in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
The Discovery and Development of PTG-0861: A Selective HDAC6 Inhibitor for Hematological Malignancies
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
PTG-0861 (also known as JG-265) is a novel, potent, and selective small molecule inhibitor of histone deacetylase 6 (HDAC6).[1] Its discovery and preclinical development have highlighted its potential as a therapeutic agent for hematological cancers, particularly acute myeloid leukemia (AML).[1] This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins.[2] Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.[2] However, non-selective HDAC inhibitors often lead to undesirable toxicities.[1] This has driven the development of isoform-selective inhibitors. HDAC6, a unique cytoplasmic enzyme with two catalytic domains, is primarily responsible for the deacetylation of α-tubulin, a key component of microtubules.[1] By modulating microtubule dynamics, HDAC6 influences cell motility, cell division, and protein trafficking—processes that are critical for cancer progression.[1] this compound was developed as a highly selective inhibitor of HDAC6, aiming to provide a more targeted and tolerable therapeutic approach for cancers dependent on HDAC6 activity.[1]
Mechanism of Action
This compound exerts its therapeutic effect through the selective inhibition of the HDAC6 enzyme. The primary mechanism of action involves the binding of this compound to the catalytic site of HDAC6, preventing the deacetylation of its substrates. The most well-characterized substrate of HDAC6 is α-tubulin. Inhibition of α-tubulin deacetylation leads to hyperacetylation of microtubules, which in turn affects microtubule stability and function. This disruption of microtubule dynamics can interfere with critical cellular processes in cancer cells, including cell division (mitosis) and cell migration, ultimately leading to apoptosis (programmed cell death).[1]
Signaling Pathways
The inhibition of HDAC6 by this compound is expected to impact several downstream signaling pathways implicated in cancer. HDAC6 is known to be involved in the regulation of key oncogenic pathways such as MAPK/ERK and PI3K/AKT. By modulating the acetylation status of proteins within these pathways, HDAC6 inhibitors can influence cell survival, proliferation, and apoptosis.
Preclinical Data
In Vitro Potency and Selectivity
This compound has demonstrated potent and selective inhibition of HDAC6. In biochemical assays, this compound inhibits HDAC6 with a low nanomolar potency.[1][3]
| Parameter | Value | Reference |
| HDAC6 IC50 | 5.92 nM | [1][3] |
The selectivity of this compound for HDAC6 over other HDAC isoforms is a key feature, suggesting a reduced potential for off-target effects. It has been reported to be over 36-fold more selective for HDAC6 compared to other HDACs.[3]
Cellular Activity
This compound has shown potent activity in cellular assays, effectively engaging its target and inducing downstream effects.
| Parameter | Value | Assay | Reference |
| Cellular Target Engagement EC50 | 0.59 µM | ELISA | [3] |
In Vitro Cytotoxicity
This compound has demonstrated cytotoxic effects against various hematological cancer cell lines while showing limited toxicity to non-malignant cells.[1]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 1.85 | [4] |
| MM.1S | Multiple Myeloma | 1.9 | [4] |
| RPMI 8226 | Multiple Myeloma | 4.94 | [4] |
| NHF | Normal Human Fibroblasts | >50 | [1] |
| HUVEC | Human Umbilical Vein Endothelial Cells | >50 | [1] |
In Vitro Pharmacokinetics
Preliminary in vitro pharmacokinetic studies have indicated that this compound possesses a promising profile. The metabolic stability of this compound has been assessed in plasma.
| Time (minutes) | Percent Remaining (%) | Reference |
| 0 | 100.00 | [4] |
| 30 | 96.41 | [4] |
| 60 | 97.98 | [4] |
| 120 | 95.73 | [4] |
In Vivo Studies
In vivo studies in CD-1 mice have shown that this compound is well-tolerated at a dose of 20 mg/kg administered orally, with no obvious signs of toxicity.[4]
Experimental Protocols
HDAC Enzyme Inhibition Assay
The inhibitory activity of this compound against HDAC isoforms is determined using a fluorometric assay.
Protocol:
-
Recombinant human HDAC enzymes are incubated with varying concentrations of this compound in an assay buffer.
-
A fluorogenic HDAC substrate is added to initiate the enzymatic reaction.
-
The mixture is incubated to allow for deacetylation.
-
A developer solution is added to cleave the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.
Cellular Target Engagement Assay
Cellular target engagement of this compound is assessed by measuring the acetylation of α-tubulin, a direct substrate of HDAC6.
Protocol:
-
Cancer cell lines (e.g., MV4-11) are treated with increasing concentrations of this compound for a specified period.
-
Cells are lysed, and protein concentrations are determined.
-
The levels of acetylated α-tubulin and total α-tubulin are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with specific antibodies.
-
The EC50 value is determined by plotting the increase in acetylated α-tubulin as a function of this compound concentration.
Cytotoxicity Assay
The cytotoxic effect of this compound on cancer and non-malignant cell lines is evaluated using a standard cell viability assay.
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound for 72 hours.
-
Cell viability is assessed using a reagent such as resazurin (B115843) or MTT.
-
The fluorescence or absorbance is measured, and the IC50 values are calculated from the resulting dose-response curves.
Conclusion
This compound is a potent and selective HDAC6 inhibitor with promising preclinical activity against hematological malignancies. Its high selectivity for HDAC6 suggests the potential for a favorable safety profile compared to non-selective HDAC inhibitors. The in vitro data demonstrate its ability to engage its target in cancer cells, leading to cytotoxic effects at relevant concentrations. Further preclinical and clinical development is warranted to fully elucidate the therapeutic potential of this compound.
References
PTG-0861 (JG-265): A Technical Overview of a Novel HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PTG-0861, also known as JG-265, is a novel and potent small molecule inhibitor of Histone Deacetylase 6 (HDAC6). With an IC50 of 5.92 nM, it demonstrates high selectivity for HDAC6 over other HDAC isoforms.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound. It is intended to serve as a resource for researchers and professionals in the fields of oncology, neurodegenerative diseases, and drug development who are interested in the therapeutic potential of selective HDAC6 inhibition.
Chemical Structure and Properties
This compound is a synthetic small molecule with the chemical formula C15H9F5N2O3.[1][3]
| Property | Value | Reference |
| Chemical Formula | C15H9F5N2O3 | [1][3] |
| Molecular Weight | 360.24 g/mol | [1][3] |
| CAS Number | 2494082-34-5 | [1][3] |
Mechanism of Action and Biological Activity
This compound exerts its biological effects through the selective inhibition of HDAC6, a class IIb histone deacetylase that is primarily located in the cytoplasm. Unlike other HDACs that primarily target histone proteins to regulate gene expression, HDAC6 has a unique substrate profile that includes non-histone proteins such as α-tubulin and Hsp90.
Quantitative Data
The following table summarizes the key quantitative parameters that define the potency and selectivity of this compound.
| Parameter | Value | Description | Reference |
| HDAC6 IC50 | 5.92 nM | The half maximal inhibitory concentration against HDAC6, indicating high potency. | [1][2][3][4] |
| Selectivity | >36-fold | Demonstrates significant selectivity for HDAC6 over other HDAC isoforms. | [1][2][3] |
| Cellular Target Engagement (EC50) | 0.59 µM | The effective concentration to achieve 50% of the maximum effect in a cellular context, determined by ELISA. | [1][2][3] |
Cellular Effects
This compound has demonstrated significant potency against various hematological cancer cell lines, including MV4-11 and MM1S.[1][2][3][4] Notably, it exhibits limited cytotoxicity against non-malignant cells, suggesting a favorable therapeutic window.[1][2][3][4] The compound has a promising in vitro pharmacokinetic profile.[4]
Experimental Protocols
While detailed, step-by-step experimental protocols are proprietary to the developing institutions, this section outlines the general methodologies employed in the characterization of this compound based on available information.
In Silico Docking Studies
Computational docking studies were utilized to rationalize the selectivity of this compound for the HDAC6 isoform.[4] This likely involved:
-
Protein Preparation: Obtaining the crystal structure of HDAC6 and preparing it for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generating a 3D conformation of this compound and optimizing its geometry.
-
Docking Simulation: Using software to predict the binding pose and affinity of this compound within the catalytic pocket of HDAC6.
-
Analysis: Evaluating the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the enzyme to understand the basis of its selectivity.
Cellular Target Engagement Assay (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) was used to confirm the engagement of this compound with HDAC6 within a cellular environment.[1][3] A typical workflow for such an assay would involve:
-
Cell Treatment: Incubating cells with varying concentrations of this compound.
-
Cell Lysis: Lysing the cells to release intracellular proteins.
-
Immuno-capture: Using an antibody specific for a downstream marker of HDAC6 activity (e.g., acetylated α-tubulin) to coat the wells of a microplate.
-
Detection: Adding the cell lysates to the wells, followed by a detection antibody and a substrate that produces a measurable signal.
-
Quantification: Measuring the signal to determine the extent of target engagement at different inhibitor concentrations.
Signaling Pathway and Experimental Workflow
HDAC6 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of HDAC6 in deacetylating key cytoplasmic proteins and how this compound intervenes in this process.
Caption: Inhibition of HDAC6 by this compound prevents the deacetylation of α-tubulin and Hsp90.
Experimental Workflow for Novel HDAC6 Inhibitor Evaluation
This diagram outlines a typical workflow for the discovery and preclinical evaluation of a novel HDAC6 inhibitor like this compound.
Caption: A streamlined workflow for the development of novel HDAC6 inhibitors.
Conclusion
This compound (JG-265) is a highly potent and selective HDAC6 inhibitor with demonstrated efficacy in preclinical models of hematological malignancies. Its well-defined mechanism of action and favorable safety profile in vitro make it a compelling candidate for further investigation as a therapeutic agent. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers to build upon in their exploration of HDAC6-targeted therapies.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound|2494082-34-5|COA [dcchemicals.com]
- 4. This compound: A novel HDAC6-selective inhibitor as a therapeutic strategy in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of HDAC6 in Acute Myeloid Leukemia: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in acute myeloid leukemia (AML). Unlike other HDACs, HDAC6 is predominantly cytoplasmic and its primary substrates are non-histone proteins, including α-tubulin and heat shock protein 90 (HSP90). Through its deacetylase activity, HDAC6 plays a critical role in various cellular processes implicated in AML pathogenesis, such as protein quality control via the aggresome-autophagy pathway, cell motility, and the stability of oncogenic proteins. This technical guide provides an in-depth overview of the function of HDAC6 in AML, summarizes key quantitative data on the efficacy of HDAC6 inhibitors, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
The Core Function of HDAC6 in AML Pathogenesis
HDAC6 is a class IIb histone deacetylase distinguished by its two catalytic domains and a C-terminal zinc-finger domain that binds ubiquitin.[1] Its primary role in the cytoplasm involves the deacetylation of key non-histone proteins, thereby modulating their function.
1.1. Regulation of Protein Homeostasis: The Aggresome-Autophagy Pathway
A critical function of HDAC6 is its involvement in the cellular response to misfolded and aggregated proteins, a common feature of malignant cells. HDAC6 facilitates the transport of ubiquitinated misfolded proteins along microtubules to form an "aggresome," a perinuclear inclusion body where these proteins are sequestered and subsequently degraded by autophagy.[2][3] This process is crucial for maintaining protein homeostasis and cell survival. In AML, where leukemic blasts exhibit high rates of protein synthesis and are prone to proteotoxic stress, the HDAC6-mediated aggresome pathway is a key survival mechanism. Inhibition of HDAC6 disrupts this process, leading to the accumulation of toxic protein aggregates and subsequent apoptosis.[4]
1.2. Modulation of Microtubule Dynamics and Cell Motility
One of the most well-characterized substrates of HDAC6 is α-tubulin, a major component of microtubules.[1] Deacetylation of α-tubulin by HDAC6 affects microtubule stability and dynamics, which are essential for cell motility, adhesion, and division.[1] Increased HDAC6 activity in AML cells may contribute to their migratory and invasive properties.
1.3. Chaperone Function and Oncoprotein Stability
HDAC6 deacetylates the molecular chaperone HSP90, a key regulator of the stability and activity of numerous oncogenic proteins.[1][5] Deacetylation of HSP90 by HDAC6 is required for its chaperone activity.[5] In AML, many oncoproteins, including those resulting from chromosomal translocations like AML1-ETO, are client proteins of HSP90.[5] By maintaining HSP90 function, HDAC6 indirectly contributes to the stability and oncogenic activity of these proteins. Inhibition of HDAC6 leads to hyperacetylation of HSP90, disrupting its chaperone function and promoting the degradation of its client oncoproteins.[5]
Quantitative Data on HDAC6 Inhibitors in AML
A growing number of selective and pan-HDAC inhibitors with activity against HDAC6 have been evaluated in preclinical AML models. The following tables summarize the in vitro efficacy of several of these compounds.
| Inhibitor | Target(s) | Cell Line | IC50 (µM) | Reference |
| Panobinostat (LBH589) | Pan-HDAC | MV4-11 | <2.0 | [6] |
| Belinostat | Pan-HDAC | HL-60 | 0.9 | [7] |
| Kasumi-1 | >1 | [7] | ||
| K562 | >1 | [7] | ||
| MV-4-11 | >1 | [7] | ||
| THP-1 | >1 | [7] | ||
| U-937 | >1 | [7] | ||
| Givinostat | Pan-HDAC | OCI-AML2 | ~0.2 (Resensitizes to Ara-C) | |
| Romidepsin | Pan-HDAC | OCI-AML2 | ~0.004 (Resensitizes to Ara-C) | |
| TO-317 | HDAC6 selective | MV4-11 | <2.0 | [6] |
| HL-60 | <2.0 | [6] | ||
| K562 | <2.0 | [6] | ||
| Kasumi-1 | <2.0 | [6] | ||
| THP-1 | <2.0 | [6] | ||
| U-937 | <2.0 | [6] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways involving HDAC6 in AML and a logical workflow for investigating its role.
Detailed Experimental Protocols
4.1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of HDAC6 inhibitors on AML cell lines.
Materials:
-
AML cell lines (e.g., HL-60, Kasumi-1, NB-4, THP-1, K562, U-937)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
HDAC6 inhibitor of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of the HDAC6 inhibitor in complete medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
4.2. Western Blot for Acetylated α-Tubulin
This protocol is for detecting changes in the acetylation status of α-tubulin, a direct substrate of HDAC6.
Materials:
-
AML cells treated with HDAC6 inhibitor
-
RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, sodium butyrate)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-Tubulin (Lys40) (e.g., clone 6-11B-1)
-
Anti-α-Tubulin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse treated and untreated AML cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
4.3. In Vivo AML Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an HDAC6 inhibitor.
Materials:
-
Immunodeficient mice (e.g., NSG or NOD/SCID)
-
AML cell line (e.g., MV4-11, HL-60)
-
HDAC6 inhibitor formulated for in vivo administration
-
Vehicle control
Procedure:
-
Cell Implantation: Inject AML cells (e.g., 1-5 x 10^6 cells) intravenously or subcutaneously into immunodeficient mice.[8]
-
Tumor Growth Monitoring: Monitor tumor growth (for subcutaneous models) or engraftment (by bioluminescence imaging if using luciferase-expressing cells, or by peripheral blood analysis for human CD45+ cells) regularly.[9]
-
Treatment Initiation: Once tumors are established or engraftment is confirmed, randomize mice into treatment and control groups.
-
Drug Administration: Administer the HDAC6 inhibitor and vehicle control according to a predetermined schedule and dose (e.g., daily intraperitoneal injection).[8]
-
Efficacy Assessment: Monitor tumor volume, body weight, and overall survival. At the end of the study, harvest tumors and tissues for further analysis (e.g., Western blot for acetylated tubulin, immunohistochemistry).[8]
Conclusion and Future Directions
HDAC6 represents a promising therapeutic target in AML due to its multifaceted role in promoting leukemic cell survival and proliferation. The selective inhibition of HDAC6 offers a potential therapeutic window by targeting key cytoplasmic processes essential for AML pathogenesis while potentially sparing the nuclear functions targeted by pan-HDAC inhibitors. Further research is warranted to identify predictive biomarkers for sensitivity to HDAC6 inhibitors and to explore rational combination strategies with existing AML therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the role of HDAC6 in AML and to advance the development of novel therapeutic strategies targeting this key enzyme.
References
- 1. Frontiers | Roles of Histone Deacetylases in Acute Myeloid Leukemia With Fusion Proteins [frontiersin.org]
- 2. Frontiers | The Role of HDAC6 in Autophagy and NLRP3 Inflammasome [frontiersin.org]
- 3. Aggresome–Autophagy Associated Gene HDAC6 Is a Potential Biomarker in Pan-Cancer, Especially in Colon Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of Histone Deacetylases in Acute Myeloid Leukemia With Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of HDAC Class I Sensitizes Leukemia and Neuroblastoma Cells to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of leukemic cells by valproic acid, an HDAC inhibitor, in xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
PTG-0861: A Comprehensive Technical Analysis of its HDAC Isoform Selectivity Profile
For Immediate Release
This technical guide provides an in-depth analysis of the histone deacetylase (HDAC) isoform selectivity profile of PTG-0861, a novel inhibitor with significant potential in therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced interactions of this compound with various HDAC isoforms.
Executive Summary
This compound, also known as JG-265, is a potent and highly selective inhibitor of HDAC6. With a reported IC50 value of 5.92 nM for HDAC6, it demonstrates a compelling selectivity profile against other HDAC isoforms. This document outlines the quantitative inhibitory activity of this compound against a panel of HDAC isoforms and provides a detailed methodology for the experimental procedures used to determine this selectivity.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound was assessed against a panel of recombinant human HDAC isoforms. The half-maximal inhibitory concentrations (IC50) were determined using a fluorometric assay. The results, summarized in the table below, highlight the remarkable selectivity of this compound for HDAC6.
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC1 | >10,000 | >1689-fold |
| HDAC2 | >10,000 | >1689-fold |
| HDAC3 | 213 | 36-fold |
| HDAC6 | 5.92 | 1-fold |
| HDAC8 | >10,000 | >1689-fold |
| HDAC11 | >10,000 | >1689-fold |
Data sourced from the primary publication on this compound.
The data clearly indicates that this compound is a highly potent inhibitor of HDAC6, with an IC50 in the low nanomolar range. Its selectivity for HDAC6 over HDAC3 is 36-fold, and it shows minimal to no activity against HDAC1, HDAC2, HDAC8, and HDAC11 at concentrations up to 10,000 nM.
Experimental Protocols
The determination of the HDAC isoform selectivity profile of this compound was conducted using a well-established in vitro fluorometric assay. The following protocol provides a detailed overview of the methodology employed.
Materials and Reagents
-
Recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, HDAC11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Assay Procedure
-
Compound Preparation : A serial dilution of this compound was prepared in DMSO and then further diluted in assay buffer to the desired final concentrations.
-
Enzyme Preparation : Recombinant HDAC enzymes were diluted in assay buffer to their optimal concentrations for the assay.
-
Reaction Setup : In a 96-well black microplate, the following components were added in order:
-
Assay Buffer
-
This compound solution at various concentrations (or DMSO for control wells)
-
Diluted HDAC enzyme
-
-
Pre-incubation : The plate was incubated for a specified period at a controlled temperature (e.g., 30°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation : The enzymatic reaction was initiated by the addition of the fluorogenic HDAC substrate to all wells.
-
Incubation : The plate was incubated for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for substrate deacetylation.
-
Reaction Termination and Signal Development : The reaction was stopped by the addition of the developer solution. The developer contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent molecule (AMC), and a pan-HDAC inhibitor (e.g., Trichostatin A) to halt any further HDAC activity. The plate was then incubated at room temperature to allow for the development of the fluorescent signal.
-
Fluorescence Measurement : The fluorescence intensity was measured using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex/Em = 360/460 nm).
-
Data Analysis : The percentage of inhibition at each concentration of this compound was calculated relative to the control wells (containing DMSO). The IC50 values were then determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Visualizing the Process and a Pathway
To further elucidate the experimental process and the selectivity of this compound, the following diagrams are provided.
Conclusion
This compound is a potent and highly selective inhibitor of HDAC6. The quantitative data and detailed experimental protocols provided in this technical guide offer valuable insights for researchers and drug development professionals. The pronounced selectivity of this compound for HDAC6 makes it an important tool for studying the specific biological roles of this enzyme and a promising candidate for the development of targeted therapies.
In Vitro Characterization of PTG-0861: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTG-0861 (also known as JG-265) is a novel, potent, and selective small molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2] Dysregulation of HDAC6 activity has been implicated in the pathophysiology of various diseases, including hematological malignancies.[1] HDAC6 is a unique member of the HDAC family of enzymes, primarily localized in the cytoplasm, where it deacetylates non-histone protein substrates, most notably α-tubulin.[1] By inhibiting HDAC6, this compound modulates the acetylation status of these substrates, impacting crucial cellular processes such as cell motility, protein trafficking, and cell division, making it a promising therapeutic candidate, particularly in the context of acute myeloid leukemia (AML).[1]
This technical guide provides an in-depth summary of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental methodologies for the cited assays, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The in vitro activity of this compound has been assessed through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: Biochemical Potency and Selectivity
| Target | IC50 (nM) | Selectivity vs. other HDACs |
| HDAC6 | 5.92 | ~36-fold |
Data sourced from references[1][2]. The selectivity is noted as being approximately 36-fold higher than for other HDAC isozymes, though a detailed panel with specific IC50 values for other HDACs is not publicly available.
Table 2: Cellular Activity
| Assay Type | Cell Line | Parameter | Value (µM) |
| Cellular Target Engagement (ELISA) | - | EC50 | 0.59 |
| Cytotoxicity | MV4-11 (AML) | IC50 | 1.85 |
| Cytotoxicity | MM.1S (Multiple Myeloma) | IC50 | 1.9 |
| Cytotoxicity | RPMI 8226 (Multiple Myeloma) | IC50 | 4.94 |
Data sourced from references[1][2][3].
Table 3: In Vitro Pharmacokinetic Profile
Publicly available information describes this compound as having a "promising in vitro pharmacokinetic (PK) profile," suggesting good compound stability and cellular permeability.[1] However, specific quantitative data on parameters such as aqueous solubility, parallel artificial membrane permeability assay (PAMPA), or metabolic stability (e.g., half-life in liver microsomes) are not detailed in the available literature.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the in vitro characterization of this compound. These protocols are based on standard molecular and cellular biology techniques and reflect the likely procedures used in the evaluation of this compound.
HDAC Inhibition Assay (Biochemical)
This assay determines the direct inhibitory activity of this compound on purified HDAC enzymes.
-
Principle: A fluorogenic substrate is deacetylated by the HDAC enzyme. Subsequent addition of a developer solution cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the enzyme activity.
-
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and trichostatin A)
-
This compound (serially diluted)
-
384-well black plates
-
Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)
-
-
Procedure:
-
Add assay buffer containing the respective HDAC enzyme to the wells of a 384-well plate.
-
Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for a further period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Target Engagement Assay (ELISA)
This assay confirms that this compound can engage with its target, HDAC6, within a cellular context, leading to an increase in the acetylation of its substrate, α-tubulin.
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of acetylated α-tubulin in cells treated with this compound.
-
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
ELISA plate pre-coated with a capture antibody for total α-tubulin
-
Primary antibody specific for acetylated α-tubulin (e.g., anti-acetyl-α-tubulin, clone 6-11B-1)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader with absorbance detection
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for a specified duration (e.g., 6 hours).
-
Lyse the cells and collect the total protein lysate.
-
Add the cell lysates to the wells of the pre-coated ELISA plate and incubate to allow capture of total α-tubulin.
-
Wash the plate to remove unbound proteins.
-
Add the primary antibody against acetylated α-tubulin and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the TMB substrate.
-
Stop the colorimetric reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Normalize the acetylated α-tubulin signal to the total protein concentration or a housekeeping protein.
-
Determine the EC50 value by plotting the normalized signal against the log of the compound concentration and fitting to a dose-response curve.
-
Cell Viability/Cytotoxicity Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
-
Principle: A reagent such as resazurin (B115843) (alamarBlue) or a tetrazolium salt (e.g., MTT, WST-1) is added to the cells. Metabolically active, viable cells reduce the reagent into a colored or fluorescent product, which can be quantified.
-
Materials:
-
Cancer cell lines (e.g., MV4-11, MM.1S, RPMI 8226) and non-malignant control cells (e.g., NHF, HUVEC)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
Cell viability reagent (e.g., CellTiter-Blue® or MTT)
-
96-well clear or black plates
-
Plate reader (absorbance or fluorescence)
-
-
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach or stabilize.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate for a prolonged period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Incubate for a further 1-4 hours, as recommended by the manufacturer.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting to a dose-response curve.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows associated with the in vitro characterization of this compound.
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.
Caption: Workflow for the in vitro HDAC biochemical inhibition assay.
Caption: General workflow for cellular assays with this compound.
References
The Safety and Toxicity Profile of PTG-0861: A Review of Available Preclinical Data
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PTG-0861 is a novel and potent selective inhibitor of histone deacetylase 6 (HDAC6) with potential therapeutic applications in hematological malignancies such as acute myeloid leukemia.[1] Preclinical investigations have highlighted its promising safety profile, characterized by limited cytotoxicity against non-malignant cells.[1] This technical guide synthesizes the currently available public information on the safety and toxicity of this compound, providing a resource for researchers and drug development professionals. Due to the early stage of its development, detailed quantitative toxicity data and comprehensive experimental protocols are not yet widely available in the public domain. This document will focus on the qualitative descriptions of its safety from primary research and provide a general overview of the safety considerations for HDAC inhibitors as a class.
Introduction to this compound and its Mechanism of Action
This compound, also known as JG-265, is a small molecule inhibitor that demonstrates high selectivity for HDAC6.[1] HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, and possesses two catalytic domains. It plays a crucial role in various cellular processes by deacetylating non-histone proteins, including α-tubulin and cortactin, which are involved in cell motility, protein degradation, and stress responses. By selectively inhibiting HDAC6, this compound is designed to offer a more targeted therapeutic approach with a potentially improved safety profile compared to non-selective HDAC inhibitors, which are often associated with a range of clinical toxicities.[1]
The proposed mechanism of action for the therapeutic effect of HDAC6 inhibitors like this compound in cancer involves the disruption of these cellular processes in malignant cells, leading to cell cycle arrest and apoptosis.
Preclinical Safety and Toxicity Profile of this compound
The primary source of safety information for this compound comes from a 2020 study published in the European Journal of Medicinal Chemistry.[1] While this study provides a strong foundation for the promising safety of this compound, it is important to note the qualitative nature of the reported data.
In Vitro Cytotoxicity
Experimental Protocol: Detailed experimental protocols for the in vitro cytotoxicity assays of this compound are not fully described in the available literature. Generally, such studies involve exposing various cell lines to a range of drug concentrations and measuring cell viability after a specific incubation period using assays like the MTT or CellTiter-Glo assay.
Results: The research indicates that this compound exhibits limited cytotoxicity against non-malignant cell lines, including normal human fibroblasts (NHF) and human umbilical vein endothelial cells (HUVEC).[1] This is a significant finding, as it suggests a degree of selectivity for cancer cells over healthy cells, a desirable characteristic for any chemotherapeutic agent.
In Vivo Safety
Experimental Protocol: Specific details of the in vivo safety studies in CD-1 mice are not publicly available. These studies typically involve administering the compound to animals at various doses and monitoring for signs of toxicity, changes in body weight, and effects on organ function through histopathological analysis.
Results: The study reports that this compound demonstrated limited cytotoxicity in CD-1 mice.[1] This suggests that the compound is well-tolerated in this animal model at efficacious doses.
Quantitative Data Summary
A comprehensive summary of quantitative safety and toxicity data for this compound is not possible at this time due to the lack of publicly available information. The table below is presented as a template for when such data becomes available.
| Parameter | Test System | Methodology | Result | Reference |
| IC50 (Cancer Cell Line) | e.g., MV4-11 | Cell Viability Assay | Data not available | |
| IC50 (Non-malignant Cell Line) | e.g., NHF, HUVEC | Cell Viability Assay | "Limited cytotoxicity" | [1] |
| Maximum Tolerated Dose (MTD) | CD-1 Mice | In vivo toxicity study | Data not available | |
| LD50 | Animal Model | Acute toxicity study | Data not available | |
| Organ-specific toxicity | Animal Model | Histopathology | Data not available | |
| Adverse Events (Clinical) | Human Subjects | Phase I Clinical Trial | Data not available |
General Safety Profile of HDAC Inhibitors
While specific data for this compound is limited, the broader class of HDAC inhibitors has been studied more extensively, and their general safety profile can provide some context. It is crucial to remember that the high selectivity of this compound for HDAC6 may mitigate some of the toxicities associated with non-selective HDAC inhibitors.
Common class-related adverse effects of HDAC inhibitors observed in clinical trials include:
-
Hematological: Thrombocytopenia, neutropenia, and anemia are frequently observed.
-
Gastrointestinal: Nausea, vomiting, diarrhea, and anorexia are common.
-
Constitutional: Fatigue is a very common side effect.
-
Cardiac: Some HDAC inhibitors have been associated with electrocardiogram (ECG) changes, including QTc interval prolongation.
The development of selective HDAC inhibitors like this compound aims to reduce these off-target effects and improve the therapeutic window.
References
The Therapeutic Potential of PTG-0861 in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PTG-0861 (also known as JG-265) is a novel, potent, and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6). Emerging preclinical evidence highlights its therapeutic potential in oncology, particularly in hematological malignancies. By selectively targeting HDAC6, this compound modulates crucial cellular pathways involved in cancer cell proliferation, survival, and protein trafficking, while exhibiting a favorable safety profile in preliminary studies. This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and the mechanistic underpinnings of this compound's anticancer activity.
Introduction: The Rationale for Targeting HDAC6 in Cancer
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins.[1] While pan-HDAC inhibitors have shown clinical efficacy, they are often associated with significant toxicities due to their broad activity.[1] This has spurred the development of isoform-selective HDAC inhibitors to improve the therapeutic index.
HDAC6, a unique cytoplasmic Class IIb HDAC, has emerged as a compelling target in oncology.[1] It possesses two catalytic domains and primarily deacetylates non-histone proteins, including α-tubulin and the chaperone protein Hsp90.[1] Dysregulation of HDAC6 has been implicated in various cancers, promoting cell motility, metastasis, and resistance to therapy.[1] Selective inhibition of HDAC6 offers a promising strategy to disrupt these oncogenic processes with potentially fewer side effects than non-selective HDAC inhibitors.
This compound: A Potent and Selective HDAC6 Inhibitor
This compound is a novel hydroxamic acid-based inhibitor designed for high potency and selectivity against HDAC6.[1] In vitro studies have demonstrated its superior selectivity profile compared to other clinical-stage HDAC6 inhibitors.[1]
Quantitative In Vitro Efficacy Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Enzymatic Potency and Cellular Target Engagement of this compound
| Parameter | Value | Reference(s) |
| HDAC6 IC₅₀ | 5.92 nM | [1][2][3] |
| Cellular Target Engagement (EC₅₀) | 0.59 µM | [3] |
Table 2: In Vitro Cytotoxicity of this compound in Hematological Cancer Cell Lines (72-hour exposure)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| MV4-11 | Acute Myeloid Leukemia | 1.85 | [2][4] |
| MM.1S | Multiple Myeloma | 1.9 | [2][4] |
| RPMI 8226 | Multiple Myeloma | 4.94 | [2][4] |
Table 3: In Vitro Pharmacokinetic Profile of this compound
| Parameter | Result | Reference(s) |
| Hepatocyte Stability | ||
| Percent Remaining (30 min) | 96.41% | [4] |
| Percent Remaining (60 min) | 97.98% | [4] |
| Percent Remaining (120 min) | 97.08% | [4] |
| T₁⸝₂ (min) | > 120 | [4] |
| Caco-2 Permeability | ||
| Pₐₒₒ (A-B) (10⁻⁶ cm/s) | 1.33 ± 0.03 | [4] |
| Pₐₒₒ (B-A) (10⁻⁶ cm/s) | 0.94 ± 0.13 | [4] |
| Efflux Ratio | 0.71 ± 0.08 | [4] |
Note: In vivo efficacy data from xenograft models, such as tumor growth inhibition percentages, are not publicly available at this time. A preliminary in vivo study in CD1 mice at an oral dose of 20 mg/kg daily for 5 days showed no obvious toxicity or weight loss.[2][4]
No clinical trial data for this compound or JG-265 are publicly available as of the latest search.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects primarily through the inhibition of HDAC6's deacetylase activity, leading to the hyperacetylation of its key substrates and subsequent disruption of oncogenic signaling pathways.
Core Mechanism: Inhibition of α-tubulin and Hsp90 Deacetylation
The primary mechanism of action of this compound involves the inhibition of HDAC6, leading to the accumulation of acetylated α-tubulin and Hsp90. Hyperacetylation of α-tubulin disrupts microtubule dynamics, affecting cell division and motility.[1] Hyperacetylation of Hsp90 impairs its chaperone function, leading to the degradation of its client proteins, many of which are oncoproteins critical for cancer cell survival.
Caption: Core mechanism of this compound action.
Induction of Apoptosis
This compound has been shown to induce apoptosis in hematological cancer cells.[2][4] This is a common mechanism for HDAC inhibitors and can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The degradation of anti-apoptotic client proteins of Hsp90 contributes significantly to the pro-apoptotic effect.
Caption: Apoptosis induction pathway by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
HDAC6 In Vitro Enzymatic Assay
This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of this compound against HDAC6.[5][6][7]
-
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
This compound and control inhibitors (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC6 enzyme to all wells except the "no-enzyme" control.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and develop the signal by adding the developer solution to all wells.
-
Incubate for 15 minutes at 37°C.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of this compound on cancer cell lines.[8][9][10][11][12][13]
-
Materials:
-
Cancer cell lines (e.g., MV4-11, MM.1S)
-
Complete cell culture medium
-
This compound
-
96-well clear microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate for 72 hours at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[8][14][15][16][17]
-
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. The cell populations are defined as:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
-
In Vivo Xenograft Model (General Protocol)
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of this compound in a mouse xenograft model.[18][19][20][21]
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Hematological cancer cell line (e.g., MV4-11)
-
Matrigel (optional)
-
This compound formulation for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells) in PBS or a mixture with Matrigel into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule and route (e.g., daily oral gavage).
-
Measure tumor volume with calipers regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Caption: Experimental workflow for an in vivo xenograft study.
Conclusion and Future Directions
This compound is a promising, highly selective HDAC6 inhibitor with demonstrated potent in vitro activity against hematological cancer cell lines. Its mechanism of action, centered on the disruption of key cellular processes through the hyperacetylation of α-tubulin and Hsp90, provides a strong rationale for its continued development. The favorable in vitro pharmacokinetic profile suggests good drug-like properties.
Future research should focus on comprehensive in vivo efficacy studies in various cancer models to establish a clear therapeutic window and to identify sensitive tumor types. Further investigation into the detailed molecular consequences of this compound treatment will aid in the identification of predictive biomarkers for patient stratification. While no clinical trials are currently reported, the robust preclinical data package for this compound supports its potential advancement into clinical development as a novel therapeutic agent for cancer.
References
- 1. This compound: A novel HDAC6-selective inhibitor as a therapeutic strategy in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. scribd.com [scribd.com]
- 14. benchchem.com [benchchem.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 19. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Methodological & Application
Application Notes and Protocols for PTG-0861 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTG-0861 is a novel, potent, and highly selective inhibitor of histone deacetylase 6 (HDAC6) with an IC50 value of 5.92 nM.[1] Its selectivity for HDAC6 over other HDAC isoforms makes it a valuable tool for investigating the specific roles of HDAC6 in various cellular processes. Dysregulation of HDAC6 activity has been implicated in the pathology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In cancer, particularly hematological malignancies, HDAC6 plays a crucial role in cell survival, proliferation, and migration.[2] this compound exerts its effects primarily through the inhibition of HDAC6's cytoplasmic deacetylase activity, leading to the hyperacetylation of its key substrate, α-tubulin.[3] This event disrupts microtubule dynamics, affecting cell motility and division, and can ultimately lead to apoptosis.[3] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, target engagement, and apoptosis.
Mechanism of Action
This compound selectively binds to the catalytic domain of HDAC6, inhibiting its ability to remove acetyl groups from its substrates. A primary and well-characterized substrate of HDAC6 is α-tubulin, a component of microtubules.[3] Acetylation of α-tubulin is associated with microtubule stability. By inhibiting HDAC6, this compound treatment leads to an accumulation of acetylated α-tubulin, which can be readily monitored as a biomarker of target engagement.[1] The disruption of normal microtubule function affects various cellular processes, including intracellular transport and cell division, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[4] Furthermore, HDAC6 is implicated in the degradation of misfolded proteins via the aggresome pathway and influences several other signaling pathways critical for cancer cell survival, such as c-Myc, NF-κB, MAPK, and PI3K/AKT.[2]
Data Presentation
The following tables summarize the in vitro activity of this compound in various cancer cell lines.
| Parameter | Value | Assay Type |
| HDAC6 IC50 | 5.92 nM | Enzymatic Assay |
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Incubation Time |
| MV4-11 | Acute Myeloid Leukemia | 1.85 | Cytotoxicity | 72 hours |
| MM.1S | Multiple Myeloma | 1.9 | Cytotoxicity | 72 hours |
| RPMI 8226 | Multiple Myeloma | 4.94 | Cytotoxicity | 72 hours |
| Cell Line | Effect | Concentration | Incubation Time |
| HeLa | Increased acetylated α-tubulin | 0.1 µM | 6 hours |
| MV4-11 | Induced accumulation of acetylated α-tubulin | 500 nM | 6 hours |
| MV4-11 | Induced ~18% late apoptosis | 4 µM | 18 hours |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for obtaining reproducible results.
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A datasheet from one supplier suggests storage for up to 6 months at -80°C in DMSO.[5] When ready to use, thaw an aliquot at room temperature.
Cell Culture and Treatment
The following are general guidelines for culturing and treating cells with this compound. Specific conditions may need to be optimized for your cell line of interest.
-
Cell Lines: MV4-11 and MM.1S are hematological cancer cell lines reported to be sensitive to this compound.
-
Culture Medium:
-
Treatment:
-
Seed cells at an appropriate density in multi-well plates.
-
Allow cells to adhere (for adherent cells) or stabilize in suspension overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. It is important to include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Replace the existing medium with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 18, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Histone Deacetylase 6 as a Therapeutic Target in B cell-associated Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A novel HDAC6-selective inhibitor as a therapeutic strategy in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6—An Emerging Target Against Chronic Myeloid Leukemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innov-research.com [innov-research.com]
- 7. Leibniz Institute DSMZ: Details [dsmz.de]
Application Notes and Protocols: PTG-0861 for the MV4-11 Cell Line
For Research Use Only.
Introduction
PTG-0861 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), demonstrating significant anti-leukemic activity in preclinical studies.[1][2] The MV4-11 cell line, derived from a patient with acute myeloid leukemia (AML), is characterized by an FLT3 internal tandem duplication (FLT3-ITD) mutation and serves as a valuable in vitro model for studying AML pathogenesis and evaluating novel therapeutic agents. These application notes provide detailed protocols for utilizing this compound to study its effects on the MV4-11 cell line, including dosage recommendations, cell viability assays, apoptosis analysis, and western blot protocols to assess target engagement.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in the context of the MV4-11 cell line.
| Parameter | Value | Cell Line | Reference |
| HDAC6 IC50 | 5.92 nM | N/A | [3] |
| Cytotoxicity IC50 | 1.85 µM (72h) | MV4-11 | [3] |
| Apoptosis Induction | Dose-dependent | MV4-11 | [3] |
| Target Engagement (α-tubulin acetylation) | Effective at 500 nM (6h) | MV4-11 | [3] |
Experimental Protocols
Cell Culture
The MV4-11 cell line is cultured in suspension.
-
Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Cell Density: Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.
-
Subculturing: Centrifuge the cell suspension at 125 x g for 5 minutes and resuspend the cell pellet in fresh media to the desired seeding density.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on MV4-11 cells.
-
Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well).
-
Treatment: Prepare a serial dilution of this compound in culture media and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in MV4-11 cells treated with this compound.
-
Seeding: Seed MV4-11 cells in a 6-well plate at a density of 5 x 10^5 cells/mL.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.25 µM, 1 µM, 4 µM) and a vehicle control for 18-48 hours.
-
Cell Collection: Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Western Blot for α-tubulin Acetylation
This protocol is to confirm the target engagement of this compound by measuring the acetylation of its direct substrate, α-tubulin.
-
Seeding and Treatment: Seed MV4-11 cells and treat with this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) for 6 hours.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and α-tubulin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and subsequent apoptosis in MV4-11 cells.
Caption: General experimental workflow for evaluating the effects of this compound on the MV4-11 cell line.
References
- 1. This compound: A novel HDAC6-selective inhibitor as a therapeutic strategy in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of class I HDACs and of FLT3 combine synergistically against leukemia cells with mutant FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: PTG-0861 Cellular Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular target engagement assays for PTG-0861, a novel and potent selective inhibitor of Histone Deacetylase 6 (HDAC6). The following sections detail the mechanism of action, quantitative data, and detailed protocols for key experiments to assess the engagement of this compound with its cellular target.
Introduction
This compound, also known as JG-265, is a selective HDAC6 inhibitor with potential therapeutic applications in hematological malignancies, such as acute myeloid leukemia.[1] Cellular target engagement assays are crucial for confirming that a drug candidate interacts with its intended target in a cellular context, which is a critical step in drug development. For this compound, demonstrating engagement with HDAC6 within the cell validates its mechanism of action and provides a quantitative measure of its potency. The primary mechanism of action of this compound is the inhibition of HDAC6's deacetylase activity, leading to the hyperacetylation of its substrates, most notably α-tubulin.[1]
Mechanism of Action: HDAC6 Inhibition
HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, with two catalytic domains.[1] A key substrate of HDAC6 is α-tubulin, a component of microtubules.[1] By removing acetyl groups from α-tubulin, HDAC6 regulates microtubule-dependent cellular processes. Inhibition of HDAC6 by this compound prevents the deacetylation of α-tubulin, resulting in an accumulation of acetylated α-tubulin (Ac-α-tubulin). This hyperacetylation can be used as a robust biomarker for assessing the cellular target engagement of this compound.
Quantitative Data for this compound
The following table summarizes the reported in vitro and cellular potency of this compound.
| Assay Type | Parameter | Value | Reference |
| In Vitro HDAC6 Inhibition | IC50 | 5.92 nM | [1][2] |
| Cellular Target Engagement (ELISA) | EC50 | 0.59 µM | [2][3] |
| Selectivity | Fold-selectivity over other HDACs | >36-fold | [1][2] |
Experimental Protocols
Western Blot for α-Tubulin Acetylation
This protocol describes how to measure the increase in α-tubulin acetylation in cultured cells following treatment with this compound, a direct downstream indicator of HDAC6 inhibition.
Objective: To qualitatively and semi-quantitatively assess the cellular target engagement of this compound by measuring the level of acetylated α-tubulin.
Materials:
-
Cell line of interest (e.g., MV4-11, MM1S)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetylated-α-tubulin
-
Mouse anti-α-tubulin (loading control)
-
Rabbit or Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against acetylated-α-tubulin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
The membrane can be stripped and re-probed with an antibody against total α-tubulin or β-actin to ensure equal protein loading.
-
Data Analysis:
-
Densitometry analysis of the bands can be performed using image analysis software (e.g., ImageJ).
-
Normalize the acetylated-α-tubulin signal to the loading control (total α-tubulin or β-actin).
-
Plot the normalized signal against the concentration of this compound to generate a dose-response curve.
ELISA-Based Cellular Target Engagement Assay (Conceptual Protocol)
While a specific, detailed protocol for the ELISA used to determine the EC50 of this compound is not publicly available, the following outlines the general principles of an in-cell ELISA to measure acetylated α-tubulin.
Objective: To quantify the concentration-dependent increase in acetylated α-tubulin in cells treated with this compound in a high-throughput format.
Principle: This assay uses antibodies to detect and quantify the levels of acetylated α-tubulin directly in fixed and permeabilized cells in a microplate format.
General Workflow:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well microplate.
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
-
Fixation and Permeabilization:
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Permeabilize the cell membranes with a detergent such as Triton X-100 to allow antibody entry.
-
-
Blocking:
-
Block non-specific antibody binding sites with a blocking buffer.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody specific for acetylated α-tubulin. A parallel set of wells should be incubated with an antibody for a normalization protein (e.g., total α-tubulin or a housekeeping protein).
-
-
Secondary Antibody Incubation:
-
Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
-
Substrate Addition and Detection:
-
Add a colorimetric or fluorogenic HRP substrate.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the acetylated α-tubulin signal to the normalization protein signal.
-
Plot the normalized signal against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: HDAC6 signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for the Western Blot assay.
Caption: Conceptual workflow for an ELISA-based cellular target engagement assay.
Other Potential Assays
Other advanced techniques can also be employed to measure cellular target engagement. The NanoBRET™ Target Engagement Assay is a technology that can measure compound binding to a target protein in live cells. This assay is based on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest and a fluorescently labeled tracer that reversibly binds to the protein. A compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal. While not specifically reported for this compound, this method is suitable for studying HDAC6 inhibitors.
Conclusion
The cellular target engagement of this compound can be robustly assessed using multiple methodologies. The Western blot for α-tubulin acetylation provides a direct, semi-quantitative measure of HDAC6 inhibition in cells. For higher throughput and quantitative analysis, an in-cell ELISA is a suitable method. These assays are indispensable tools for the preclinical characterization of this compound and other HDAC6 inhibitors, providing critical data on their potency and mechanism of action in a physiologically relevant setting.
References
Application Notes and Protocols for Studying α-Tubulin Acetylation with PTG-0861
For researchers, scientists, and drug development professionals investigating the selective HDAC6 inhibitor PTG-0861, these application notes provide a comprehensive guide to studying its effects on α-tubulin acetylation.
Introduction
This compound, also known as JG-265, is a novel, potent, and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] HDAC6 is a unique, primarily cytoplasmic enzyme with two catalytic domains that plays a crucial role in deacetylating non-histone proteins, most notably α-tubulin.[1][2] The acetylation of α-tubulin on lysine-40 is a key post-translational modification associated with microtubule stability and dynamics, impacting cellular processes such as cell motility, intracellular transport, and cell division.[1][3] By selectively inhibiting HDAC6, this compound offers a targeted approach to increase α-tubulin acetylation and study its downstream cellular consequences. These notes provide detailed protocols for quantifying the effects of this compound on α-tubulin acetylation in cell-based assays.
Data Presentation
While specific quantitative data on the dose-response and time-course of this compound's effect on α-tubulin acetylation are not publicly available in the reviewed literature, the following tables provide a template for researchers to structure their experimental data. Based on the characterization of other selective HDAC6 inhibitors, it is anticipated that this compound will induce a significant increase in acetylated α-tubulin in a dose- and time-dependent manner.
Table 1: Dose-Response of this compound on α-Tubulin Acetylation
| This compound Concentration (nM) | Fold Change in Acetylated α-Tubulin (Normalized to Total α-Tubulin) |
| 0 (Vehicle Control) | 1.0 |
| 1 | User-generated data |
| 10 | User-generated data |
| 50 | User-generated data |
| 100 | User-generated data |
| 500 | User-generated data |
| 1000 | User-generated data |
This table should be populated with data obtained from Western blot analysis.
Table 2: Time-Course of this compound on α-Tubulin Acetylation
| Time (hours) | Fold Change in Acetylated α-Tubulin (Normalized to Total α-Tubulin) at [Optimal Concentration] |
| 0 | 1.0 |
| 1 | User-generated data |
| 2 | User-generated data |
| 4 | User-generated data |
| 8 | User-generated data |
| 12 | User-generated data |
| 24 | User-generated data |
This table should be populated with data obtained from Western blot analysis using an optimal concentration of this compound determined from the dose-response experiment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflows for its characterization.
Experimental Protocols
The following are detailed protocols for the analysis of α-tubulin acetylation in response to this compound treatment.
Protocol 1: Western Blot Analysis of α-Tubulin Acetylation
This protocol allows for the quantitative analysis of changes in acetylated α-tubulin levels.
Materials:
-
Cell Lines: Hematological cancer cell lines (e.g., MV4-11, MM1S) or other cell lines of interest.[1]
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4x).
-
SDS-PAGE Gels.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-acetylated-α-Tubulin (Lys40) antibody (e.g., clone 6-11B-1).
-
Anti-α-Tubulin antibody (for loading control).
-
Anti-GAPDH or β-actin antibody (for loading control).
-
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Imaging System: For chemiluminescence detection.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) for a fixed time (e.g., 24 hours) for dose-response experiments.
-
For time-course experiments, treat cells with a fixed concentration of this compound (determined from the dose-response experiment) for various durations (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Include a vehicle control (DMSO) in all experiments.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated α-tubulin signal to the total α-tubulin or another loading control (GAPDH or β-actin).
-
Protocol 2: Immunofluorescence Analysis of α-Tubulin Acetylation
This protocol allows for the visualization of changes in acetylated α-tubulin within the cellular microtubule network.
Materials:
-
Cell Lines: Adherent cell lines are recommended for ease of imaging.
-
Glass Coverslips.
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Anti-acetylated-α-Tubulin (Lys40) antibody.
-
Secondary Antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 594).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
-
Fluorescence Microscope.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Allow cells to adhere and grow to 50-70% confluency.
-
Treat cells with this compound at the desired concentrations and for the desired time points, including a vehicle control.
-
-
Cell Fixation and Permeabilization:
-
After treatment, gently wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells with blocking buffer for 30-60 minutes at room temperature.
-
Dilute the primary anti-acetyl-α-tubulin antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Protect from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope with the appropriate filters.
-
Capture images of the vehicle control and this compound-treated cells.
-
The intensity of the fluorescent signal corresponding to acetylated α-tubulin can be semi-quantitatively analyzed using imaging software.
-
Disclaimer: The provided protocols are intended as a general guide. Optimization of conditions such as antibody dilutions, incubation times, and this compound concentrations may be necessary for specific cell lines and experimental setups.
References
Application Notes and Protocols for PTG-0861: A Guide to In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
PTG-0861 (also known as JG-265) is a novel and potent selective inhibitor of histone deacetylase 6 (HDAC6) with potential therapeutic applications in hematological malignancies, such as acute myeloid leukemia (AML).[1] Preclinical in vitro studies have demonstrated its high selectivity and efficacy in cancer cell lines. This document provides a detailed guide for the in vivo experimental design of this compound, based on its established mechanism of action and standard preclinical practices. Due to the limited publicly available in vivo data for this compound, this guide presents generalized protocols that should be adapted and optimized for specific research questions.
Mechanism of Action and Signaling Pathway
This compound is a highly selective inhibitor of HDAC6, with an IC50 of 5.92 nM and approximately 36-fold selectivity over other HDAC isoforms.[1][2] HDAC6 is a unique cytoplasmic deacetylase that plays a crucial role in various cellular processes, including protein folding and degradation, cell migration, and microtubule dynamics. Its substrates include α-tubulin and the chaperone protein Hsp90. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which can disrupt microtubule-dependent processes like cell motility and division.[1] Furthermore, inhibition of HDAC6 can lead to the accumulation of misfolded proteins, inducing cellular stress and apoptosis in cancer cells.
In Vivo Experimental Design: A Generalized Approach
While in vitro studies have shown that this compound has limited cytotoxicity against non-malignant cells and in CD-1 mice, detailed public data from in vivo efficacy and toxicology studies are not yet available.[1][2] The following sections outline a generalized experimental design for assessing the in vivo properties of this compound, based on standard practices for preclinical drug development in oncology.
Preliminary In Vivo Toxicity and Tolerability Assessment
A crucial first step is to determine the maximum tolerated dose (MTD) of this compound in a relevant animal model.
Experimental Protocol:
-
Animal Model: Utilize healthy, immunocompetent mice, such as the CD-1 strain previously mentioned in preliminary studies.[1][2] Use both male and female mice, aged 6-8 weeks.
-
Drug Formulation: Prepare this compound in a sterile, biocompatible vehicle suitable for the chosen route of administration (e.g., a solution of DMSO, PEG300, and saline for intraperitoneal injection).
-
Dose Escalation: Administer escalating doses of this compound to different cohorts of mice.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Endpoint Analysis: After a defined period, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause severe or life-threatening toxicity.
In Vivo Efficacy in a Xenograft Model of Acute Myeloid Leukemia (AML)
To evaluate the anti-tumor activity of this compound, a xenograft model using a relevant human AML cell line is recommended.
Experimental Protocol:
-
Cell Line: Use a human AML cell line that has shown sensitivity to this compound in vitro, such as MV4-11.[1]
-
Animal Model: Employ immunodeficient mice (e.g., NOD/SCID or NSG mice), which are capable of accepting human tumor xenografts.
-
Tumor Implantation: Subcutaneously inject a suspension of MV4-11 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound at doses at or below the determined MTD. The control group should receive the vehicle alone.
-
Efficacy Endpoints:
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for acetylated α-tubulin).
-
Data Presentation
As no quantitative in vivo data for this compound has been publicly released, the following tables are presented as templates for data organization.
Table 1: In Vivo Tolerability of this compound in CD-1 Mice
| Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Body Weight Change (%) | Key Clinical Observations |
|---|---|---|---|---|
| e.g., 10 | e.g., IP | e.g., Daily for 7 days | Data | Data |
| e.g., 25 | e.g., IP | e.g., Daily for 7 days | Data | Data |
| e.g., 50 | e.g., IP | e.g., Daily for 7 days | Data | Data |
| Vehicle Control | e.g., IP | e.g., Daily for 7 days | Data | Data |
Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) |
|---|---|---|---|---|
| Vehicle Control | - | Data | - | Data |
| This compound | e.g., 25 | Data | Data | Data |
| this compound | e.g., 50 | Data | Data | Data |
Conclusion
This compound is a promising selective HDAC6 inhibitor with demonstrated in vitro potency against hematological cancer cells. The successful in vivo evaluation of this compound will be critical for its advancement as a potential therapeutic agent. The generalized protocols and experimental design outlined in this document provide a framework for researchers to conduct these essential preclinical studies. It is imperative that future studies are designed to not only assess efficacy but also to further characterize the pharmacokinetic and pharmacodynamic profile of this compound in vivo.
References
Application Notes and Protocols: Pharmacokinetic Analysis of PTG-0861 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTG-0861 is a novel and potent selective inhibitor of histone deacetylase 6 (HDAC6) with an IC50 of 5.92 nM.[1][2] It has demonstrated promising therapeutic potential in preclinical studies, particularly for hematological malignancies like acute myeloid leukemia.[1] A critical component of the preclinical evaluation of any new chemical entity is the characterization of its pharmacokinetic (PK) profile, which describes the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism. These application notes provide a detailed overview of the methodologies and protocols for conducting a pharmacokinetic analysis of this compound in mouse models, based on established standards for in vivo PK studies.
While specific in vivo pharmacokinetic data for this compound in mouse models is not extensively published, it has been described as having a "promising in vitro pharmacokinetic (PK) profile" and has been evaluated in CD-1 mice.[1] The following sections offer a generalized protocol and data presentation framework that can be adapted for the specific experimental design.
Data Presentation: Pharmacokinetic Parameters of this compound
Quantitative data from a pharmacokinetic study should be summarized in a clear and concise tabular format to allow for easy comparison between different dosing routes, vehicles, or study arms. The table below serves as a template for presenting key pharmacokinetic parameters.
Table 1: Template for Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | e.g., 2 | e.g., 10 |
| Cmax (ng/mL) | e.g., 850 | e.g., 450 |
| Tmax (h) | e.g., 0.08 | e.g., 0.5 |
| AUC0-t (ng·h/mL) | e.g., 1200 | e.g., 1800 |
| AUC0-inf (ng·h/mL) | e.g., 1250 | e.g., 1850 |
| t1/2 (h) | e.g., 2.5 | e.g., 3.0 |
| CL (mL/h/kg) | e.g., 1.6 | - |
| Vd (L/kg) | e.g., 0.5 | - |
| F (%) | - | e.g., 74 |
Note: The values presented in this table are hypothetical examples for illustrative purposes. Actual experimental data should be populated based on study results.
Parameter Definitions:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Terminal half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F (%): Bioavailability.
Signaling Pathway of HDAC6 Inhibition
This compound exerts its therapeutic effect by selectively inhibiting HDAC6. HDAC6 is a unique cytoplasmic deacetylase that targets non-histone proteins, most notably α-tubulin and the chaperone protein Hsp90.[3] Inhibition of HDAC6 leads to hyperacetylation of these substrates, which in turn affects crucial cellular processes such as cell motility, protein degradation, and stress responses. This mechanism is particularly relevant in cancer therapy, as it can disrupt tumor growth and survival.[4][5]
Caption: Simplified signaling pathway of this compound via HDAC6 inhibition.
Experimental Protocols
A standard pharmacokinetic study in mice involves administering the compound via different routes and collecting serial blood samples to measure drug concentration over time.
Experimental Workflow
The following diagram outlines a typical workflow for a pharmacokinetic study of this compound in mice.
Caption: General workflow for a mouse pharmacokinetic study.
Detailed Methodologies
1. Animal Models and Housing:
-
Species/Strain: CD-1 mice are a suitable outbred strain for PK studies.[6]
-
Health Status: Use healthy, pathogen-free animals.
-
Housing: House mice in a controlled environment (22 ± 3°C, 50 ± 20% humidity, 12-hour light/dark cycle) with ad libitum access to food and water, unless fasting is required.[7]
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
2. Formulation Preparation:
-
Prepare a clear, sterile solution of this compound for both intravenous (IV) and oral (PO) administration.
-
A common vehicle system for poorly soluble compounds is a mixture of Solutol HS 15, ethanol, and water. The final concentration should be adjusted to achieve the desired dose in a reasonable injection volume (e.g., 5-10 mL/kg for PO, 2-5 mL/kg for IV).
3. Dosing and Administration:
-
Animal Identification: Uniquely identify each animal (e.g., ear tag, tail mark).
-
Fasting: Fast mice overnight (approximately 12 hours) before dosing, with water available ad libitum.[7]
-
Dose Calculation: Calculate the exact volume of formulation to administer based on the most recent body weight of each mouse.
-
IV Administration: Administer the dose via tail vein injection.
-
PO Administration: Administer the dose using an oral gavage needle.[7]
4. Blood Sample Collection:
-
Sampling Sites: Use appropriate techniques for serial blood sampling, such as saphenous vein or submandibular vein puncture.[7][8]
-
Time Points: A typical sampling schedule for an IV study might be 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For a PO study, it might be 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[6][9] The exact time points should be chosen to adequately define the absorption, distribution, and elimination phases.
-
Sample Volume: Collect approximately 30-50 µL of blood at each time point into tubes containing an anticoagulant (e.g., K2EDTA).[7]
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Transfer the resulting plasma to clearly labeled tubes and store them at -80°C until bioanalysis.
5. Bioanalysis:
-
Method: Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in mouse plasma.[6][10]
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate this compound from the plasma matrix before analysis.
-
Calibration Curve: Prepare a standard calibration curve using blank mouse plasma spiked with known concentrations of this compound to ensure accurate quantification.
6. Pharmacokinetic Data Analysis:
-
Software: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) of the plasma concentration-time data.
-
Parameters: Calculate the key pharmacokinetic parameters as listed in Table 1.
-
Reporting: Generate a comprehensive report detailing the experimental design, analytical method, individual animal concentration data, mean concentration-time profiles, and the calculated pharmacokinetic parameters.
Conclusion
The successful preclinical development of this compound relies on a thorough understanding of its pharmacokinetic properties. The protocols and guidelines presented here provide a robust framework for conducting these essential studies in mouse models. By carefully designing and executing these experiments, researchers can generate the high-quality data needed to inform dose selection for efficacy and toxicology studies, and ultimately, to advance this compound towards clinical application.
References
- 1. This compound: A novel HDAC6-selective inhibitor as a therapeutic strategy in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. scite.ai [scite.ai]
- 4. Action mechanisms of histone deacetylase inhibitors in the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action mechanisms of histone deacetylase inhibitors in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Pharmacokinetic analysis of acute and dietary exposure to piperonyl butoxide in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTG-0861 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of PTG-0861, a selective histone deacetylase 6 (HDAC6) inhibitor. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of HDAC6 with an IC50 of 5.92 nM.[1][2] It exhibits over 36-fold selectivity for HDAC6 over other HDAC isoforms.[1] Due to its role in deacetylating non-histone proteins such as α-tubulin and Hsp90, HDAC6 is a key regulator of various cellular processes, including cell motility, protein quality control, and signaling pathways implicated in cancer and neurodegenerative disorders. This compound's selectivity makes it a valuable tool for studying the specific functions of HDAC6.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 360.24 g/mol | [1][2] |
| Solubility | 10 mM in DMSO | [1] |
| Appearance | Solid | [1] |
| IC50 (HDAC6) | 5.92 nM | [1][2] |
Experimental Protocols
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Step 1: Calculation of Required Mass
To prepare a desired volume of a 10 mM stock solution, use the following formula:
Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L) * 1000 mg/g
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:
Mass (mg) = 10 mmol/L * 360.24 g/mol * 0.001 L * 1000 mg/g = 3.6024 mg
Step 2: Weighing this compound
-
Wear appropriate PPE.
-
On a calibrated analytical balance, carefully weigh out the calculated mass of this compound powder into a sterile microcentrifuge tube.
Step 3: Solubilization
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Close the tube tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Therefore, the 10 mM stock solution must be serially diluted to prepare working solutions.
Example: Preparation of a 10 µM working solution for cell culture treatment
-
Perform a 1:1000 dilution of the 10 mM stock solution in the desired cell culture medium.
-
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing before adding to the cells.
Note: It is recommended to prepare fresh working solutions for each experiment from the frozen stock to ensure consistency.
-
Solid this compound: Store the solid powder at -20°C for long-term storage (up to 12 months).[1]
-
Stock Solution (in DMSO): Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months.[1]
Mandatory Visualizations
Caption: this compound inhibits HDAC6, leading to hyperacetylation of substrates like α-tubulin and Hsp90.
Caption: Workflow for the preparation and storage of this compound stock solutions.
References
- 1. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PTG-0861 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of PTG-0861. The following information is designed to address common issues and questions that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare stock solutions at a concentration of 10 mM in DMSO.
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommended storage conditions are summarized in the table below.[2][3]
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 2 years |
| Solid Powder | 4°C | Up to 6 months |
| In DMSO | -80°C | Up to 6 months |
| In DMSO | -20°C | Up to 6 months |
| In DMSO | 4°C | Up to 2 weeks |
Q3: What is the expected aqueous solubility of this compound?
A3: While specific data on the aqueous solubility of this compound is not publicly available, its chemical structure, a benzamide (B126) derivative, suggests it likely has limited solubility in aqueous solutions.[4][5] Benzamide itself is only slightly soluble in water.[5] For experimental purposes, it is essential to determine the kinetic solubility in your specific buffer or cell culture medium.
Q4: How stable is this compound in cell culture media?
A4: The stability of small molecules in cell culture media can vary depending on the compound's structure and the media components.[6][7] this compound contains a hydroxamic acid functional group, which can be susceptible to enzymatic degradation by esterases, particularly in rodent plasma.[8][9] It is recommended to perform a stability study in your specific cell culture medium to determine its half-life under your experimental conditions.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
Possible Cause: The concentration of this compound exceeds its aqueous solubility limit.
Troubleshooting Steps:
-
Determine the Kinetic Solubility: Before proceeding with your experiments, perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific aqueous buffer (e.g., PBS) or cell culture medium. A detailed protocol is provided in the "Experimental Protocols" section.
-
Prepare Fresh Working Solutions: Prepare aqueous working solutions fresh from a DMSO stock solution just before use. Avoid storing aqueous solutions for extended periods.
-
Use a Lower Final Concentration: If precipitation is observed, lower the final concentration of this compound in your assay.
-
Maintain a Low DMSO Concentration: When preparing working solutions, ensure the final concentration of DMSO is kept to a minimum (typically ≤0.5%) to avoid solvent-induced precipitation.
-
Sonication: Briefly sonicate the aqueous solution after adding the this compound stock to aid in dissolution.
Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent or Lower-than-Expected Activity in Cell-Based Assays
Possible Cause: Degradation of this compound in the cell culture medium during the incubation period.
Troubleshooting Steps:
-
Assess Compound Stability: Perform a stability study of this compound in your cell culture medium at 37°C over the time course of your experiment. A detailed protocol is provided in the "Experimental Protocols" section.
-
Replenish the Compound: If this compound is found to be unstable, consider replenishing the compound by performing partial media changes with fresh compound-containing media during long incubation periods.
-
Include a Time-Zero Control: Always include a time-zero control in your stability study to determine the initial concentration accurately.
-
Consider Species-Specific Differences: Be aware that the stability of hydroxamic acids can differ between species due to variations in plasma esterase activity.[8]
Troubleshooting workflow for inconsistent activity.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound
This protocol describes a method to determine the kinetic solubility of this compound in an aqueous buffer (e.g., PBS) or cell culture medium using the shake-flask method followed by UV-Vis spectrophotometry or HPLC analysis.[10][11]
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium
-
Microcentrifuge tubes
-
Thermomixer or shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 10 µL of the 10 mM stock solution to 490 µL of the aqueous buffer or cell culture medium in a microcentrifuge tube. This results in a 200 µM solution. Prepare in duplicate.
-
Incubate the tubes in a thermomixer at 850 rpm for 2 hours at room temperature.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of this compound in the supernatant using a pre-validated UV-Vis or HPLC method.
-
The measured concentration represents the kinetic solubility of this compound in the tested solution.
Experimental workflow for kinetic solubility determination.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to evaluate the stability of this compound in cell culture medium over time using HPLC analysis.[6][7]
Materials:
-
This compound
-
DMSO
-
Cell culture medium (with and without serum, if applicable)
-
24-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of this compound by diluting the stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM).
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot (e.g., 100 µL) from each well.
-
Immediately analyze the samples by a validated HPLC method to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero concentration.
Experimental workflow for stability assessment.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Benzamide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
Technical Support Center: Optimizing PTG-0861 Concentration for Cytotoxicity Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of PTG-0861, a selective histone deacetylase 6 (HDAC6) inhibitor, for cytotoxicity assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the planning and execution of cytotoxicity assays with this compound.
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For initial experiments, a broad concentration range is recommended to determine the dose-response curve for your specific cell line. Based on published data, a starting range of 0.1 µM to 100 µM is advisable. This compound has shown cytotoxic effects in the low micromolar range in various cancer cell lines.
Q2: How should I dissolve and store this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium. It is critical to ensure the final DMSO concentration in the culture does not exceed 0.5%, as higher concentrations can be toxic to cells. A vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) should always be included in your experiments.
Q3: I am observing high variability between my replicate wells. What could be the cause?
A3: High variability in cytotoxicity assays can stem from several factors:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Gently mix your cell suspension between seeding replicates.
-
Pipetting Errors: Use calibrated pipettes and ensure consistent technique, especially when preparing serial dilutions and adding reagents.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of this compound and other media components. To mitigate this, you can fill the peripheral wells with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner wells for your experiment.
Q4: My untreated control cells are showing low viability. What should I do?
A4: Poor viability in control wells can be due to:
-
Suboptimal Cell Health: Ensure your cells are in the logarithmic growth phase and are not over-confluent. Regularly check for any signs of contamination.
-
Incorrect Seeding Density: Seeding too few cells can lead to poor growth and viability over the course of the experiment. An optimal seeding density should be determined for each cell line.
-
Media Issues: Ensure you are using the appropriate, pre-warmed culture medium.
Q5: I am not observing a dose-dependent cytotoxic effect with this compound. What are some potential reasons?
A5: A lack of a clear dose-response can be attributed to:
-
Inappropriate Concentration Range: The concentrations tested may be too low to induce a cytotoxic effect or too high, causing maximum cell death even at the lowest concentration. Adjust the concentration range based on initial findings.
-
Incubation Time: The selected incubation time (e.g., 24, 48, or 72 hours) may not be optimal for observing cytotoxicity. A time-course experiment can help determine the ideal duration.
-
Cell Line Resistance: The cell line you are using may be resistant to HDAC6 inhibition.
Data Presentation
The cytotoxic activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MV4-11 | Acute Myeloid Leukemia | 1.85 | 72 |
| MM.1S | Multiple Myeloma | 1.9 | 72 |
| RPMI 8226 | Multiple Myeloma | 4.94 | 72 |
Note: IC50 values can vary depending on the assay conditions, cell density, and specific protocol used.
Experimental Protocols
A detailed methodology for a standard MTT cytotoxicity assay to determine the IC50 value of this compound is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value using a non-linear regression analysis software.
-
Visualizations
This compound Mechanism of Action and Apoptosis Induction
This compound selectively inhibits HDAC6, a cytoplasmic enzyme that deacetylates non-histone proteins such as α-tubulin and Hsp90. Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest. Furthermore, HDAC6 inhibition can promote apoptosis through various mechanisms, including the disruption of the Hsp90 chaperone function, leading to the degradation of client proteins, and by affecting the balance of pro- and anti-apoptotic proteins.
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Experimental Workflow for this compound Cytotoxicity Assay
The following diagram illustrates the key steps in performing a cytotoxicity assay with this compound.
Caption: Step-by-step workflow of the MTT cytotoxicity assay for this compound.
Troubleshooting Logic for Unexpected Cytotoxicity Results
This decision tree can help diagnose and resolve common issues encountered during cytotoxicity experiments with this compound.
Caption: Decision tree for troubleshooting unexpected cytotoxicity assay results.
common off-target effects of HDAC6 inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HDAC6 inhibitors. The focus is to anticipate and address potential challenges related to common off-target effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing changes in histone acetylation when using a supposedly "selective" HDAC6 inhibitor?
A1: While HDAC6 is primarily a cytoplasmic deacetylase targeting non-histone proteins like α-tubulin, some so-called "selective" inhibitors can exhibit activity against other HDAC isoforms, particularly at higher concentrations.[1][2][3] For instance, Tubastatin A has been shown to inhibit HDAC10.[4][5] Furthermore, some studies suggest that treatment with Tubastatin A can lead to an increase in histone acetylation, an effect not seen with genetic inactivation of HDAC6, implying potential off-target effects on histone-modifying pathways.[6] It is crucial to use the lowest effective concentration and validate selectivity in your specific experimental system.
Q2: My cells are showing significant cytotoxicity at concentrations where I don't expect to see it based on the reported IC50 for HDAC6. Could this be an off-target effect?
A2: Yes, unexpected cytotoxicity can be a sign of off-target activity. Pan-HDAC inhibitors are known to cause a range of toxic effects, including fatigue, gastrointestinal issues, and hematologic toxicities, which are often attributed to the inhibition of Class I HDACs.[7][8][9] While selective HDAC6 inhibitors are designed to have a better safety profile, they are not entirely without off-target effects.[10][11] A newly identified common off-target for many hydroxamate-based HDAC inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2), which is inhibited at low nanomolar concentrations.[4] Inhibition of MBLAC2 or other unintended targets could contribute to cellular stress and apoptosis.[4] It is recommended to perform a dose-response curve to determine both the IC50 for HDAC6 inhibition (e.g., by measuring tubulin acetylation) and the concentration that causes cytotoxicity (CC50) in your cell line.[10]
Q3: I am seeing inconsistent results between experiments using the same HDAC6 inhibitor. What could be the cause?
A3: Inconsistent results can stem from several factors. One common issue is compound instability. It is advisable to prepare fresh stock solutions for each experiment and store them as recommended by the manufacturer, typically at -80°C, to avoid degradation.[10] Additionally, ensure that experimental conditions, such as cell density, passage number, and treatment duration, are kept consistent.
Q4: What is the key difference in the mechanism of action between pan-HDAC inhibitors and selective HDAC6 inhibitors that accounts for their different toxicity profiles?
A4: The primary difference lies in their subcellular targets. Pan-HDAC inhibitors affect multiple HDAC isoforms, including nuclear Class I HDACs (HDAC1, 2, 3, 8) that regulate histone acetylation and gene expression critical for cell survival and proliferation.[12][13] Inhibition of these nuclear HDACs is linked to more severe toxicities.[10] In contrast, selective HDAC6 inhibitors are designed to primarily target the cytoplasmic HDAC6 enzyme.[3][11] The main substrates of HDAC6 are non-histone proteins like α-tubulin and Hsp90.[1][14][15] By avoiding broad inhibition of nuclear HDACs, selective HDAC6 inhibitors are expected to have fewer and less severe side effects.[2][10]
Q5: Are there any known off-targets I should be particularly concerned about with hydroxamate-based HDAC6 inhibitors?
A5: Yes. A significant recent finding is that many hydroxamate-based HDAC inhibitors potently inhibit MBLAC2, a palmitoyl-CoA hydrolase.[4] This interaction is potent, often in the low nanomolar range, and is independent of HDAC6 activity.[4] Inhibition of MBLAC2 has been shown to cause an accumulation of extracellular vesicles, which could have various downstream biological consequences.[4] Another noted off-target for some HDAC6 inhibitors like Tubastatin A is HDAC10.[4][5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Increased Histone H3/H4 Acetylation | The inhibitor may not be as selective as reported and could be inhibiting Class I HDACs (e.g., HDAC1, 2, 3).[6] | 1. Perform a dose-response experiment and use the lowest concentration that gives the desired effect on tubulin acetylation. 2. Validate inhibitor selectivity using an in-vitro HDAC profiling panel. 3. Use a structurally different HDAC6 inhibitor as a control. 4. Confirm findings using a genetic approach like siRNA or CRISPR-mediated knockdown/knockout of HDAC6.[3] |
| High Levels of Apoptosis / Unexpected Cytotoxicity | Off-target effects on other essential proteins (e.g., MBLAC2, kinases) or inhibition of other HDAC isoforms at high concentrations.[4][10] | 1. Determine the IC50 for HDAC6 inhibition and the CC50 for cytotoxicity to establish a therapeutic window.[10] 2. Screen the compound against a broad panel of kinases and other potential off-targets.[16] 3. Investigate markers of MBLAC2 inhibition, such as changes in extracellular vesicle production.[4] |
| Lack of Effect on Tubulin Acetylation | Compound instability, poor cell permeability, or inactive compound. | 1. Prepare fresh stock solutions for each experiment.[10] 2. Confirm compound identity and purity via analytical methods (e.g., LC-MS, NMR). 3. Perform a cellular permeability assay if poor uptake is suspected.[17] 4. Verify the effect in a cell-free biochemical assay using recombinant HDAC6.[5][18] |
| Results from Inhibitor Don't Match Genetic Knockdown | The inhibitor has significant off-target effects that are responsible for the observed phenotype.[6] | 1. Acknowledge that the inhibitor's effects may not be solely due to HDAC6 inhibition.[6] 2. Use multiple, structurally distinct inhibitors to see if they produce the same phenotype. 3. Rely on genetic approaches (siRNA, knockout) as the gold standard for attributing a function to HDAC6.[6] |
Quantitative Data: Off-Target Profiles of Common HDAC6 Inhibitors
The selectivity of an HDAC6 inhibitor is not absolute and is highly dependent on the concentration used. The table below summarizes the inhibitory activity (IC50 in µM) of several common inhibitors against HDAC6 and other relevant off-targets. Lower values indicate higher potency.
| Inhibitor | HDAC6 IC50 (µM) | HDAC1 IC50 (µM) | HDAC10 IC50 (µM) | MBLAC2 EC50 (nM) | Notes |
| Ricolinostat (ACY-1215) | ~0.021[5] | >1.0 | Reported to be HDAC6-preferential.[5] | Not specified, but is a hydroxamate. | Preferentially targets HDAC6 over other isoforms.[5] |
| Tubastatin A | ~0.004 | >15 | ~0.059 | 2.5 | Shows significant activity against HDAC10.[4][5] |
| Vorinostat (SAHA) | ~0.034[5] | ~0.031 | ~0.096 | 1.0 | A pan-HDAC inhibitor, used as a non-selective control.[4][5] |
Data compiled from multiple sources.[4][5] Absolute values can vary between different assay formats and conditions.
Experimental Protocols
A thorough investigation of off-target effects is critical for the validation of a novel HDAC inhibitor. Below are detailed methodologies for key assays.
Chemical Proteomics for Off-Target Identification
This method identifies the direct and indirect cellular binding partners of an inhibitor by using a modified version of the compound as "bait" to pull down proteins from a cell lysate.[16][19]
Methodology:
-
Probe Synthesis: Synthesize a derivative of the HDAC6 inhibitor with a linker attached to an affinity tag (e.g., biotin). A structurally similar but inactive control compound should also be synthesized.[16]
-
Cell Culture and Lysate Preparation: Culture relevant cell lines (e.g., HeLa, Jurkat) and lyse the cells under non-denaturing conditions to preserve protein complexes. Clarify the lysate by high-speed centrifugation.[16]
-
Affinity Capture: Immobilize the biotinylated inhibitor probe on streptavidin-coated beads. Incubate the beads with the cell lysate to allow the inhibitor to bind to its target proteins. Use beads with the inactive control compound as a negative control.
-
Competition Elution (for specificity): In a parallel experiment, add an excess of the free, non-biotinylated inhibitor to the lysate before adding the beads. This will compete for binding and should reduce the pull-down of specific targets.[4]
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins from the beads.
-
Protein Identification by Mass Spectrometry (MS): Digest the eluted proteins into peptides (e.g., with trypsin) and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched on the inhibitor-bound beads compared to the control beads. Proteins that are displaced by the free inhibitor in the competition experiment are considered high-confidence specific binders.[16]
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the direct binding of a compound to its target inside intact cells. The principle is that when a ligand binds to a protein, it typically stabilizes the protein, leading to an increase in its melting temperature.[16]
Methodology:
-
Cell Treatment: Treat cultured cells with a range of concentrations of the HDAC6 inhibitor or a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the treated cells in suspension or intact plates across a range of temperatures to generate a melt curve, or at a single fixed temperature for dose-response analysis.[16]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.
-
Quantification of Soluble Protein: Quantify the amount of the target protein (HDAC6) and suspected off-targets remaining in the soluble fraction. This is typically done by Western Blotting or high-throughput methods like ELISA-based assays (e.g., AlphaLISA).[16]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature (to generate a melting curve) or inhibitor concentration (to generate an isothermal dose-response curve). A shift in the melting curve to a higher temperature or an increase in soluble protein at a given temperature indicates target engagement.[16]
Visualizations
Workflow and Pathway Diagrams
Caption: A simplified workflow for identifying protein targets and off-targets of an HDAC6 inhibitor using chemical proteomics.[16][19]
Caption: Signaling pathway showing the intended inhibition of HDAC6 and the off-target inhibition of MBLAC2 by hydroxamate-based inhibitors.[4]
Caption: Logical diagram illustrating the varying affinities of a "selective" HDAC6 inhibitor for its primary target and common off-targets.[4][5]
References
- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of HDAC6 Catalytic Activity in Cancer: The Role of Post-Translational Modifications and Protein–Protein Interactions | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 9. Frontiers | HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 19. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting In Vitro PK Data for PTG-0861
Welcome to the technical support center for PTG-0861. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on interpreting the in vitro pharmacokinetic (PK) data for the selective HDAC6 inhibitor, this compound (also known as JG-265). Here you will find a summary of key data, detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs).
Data Presentation: Summary of In Vitro Pharmacokinetic and Pharmacodynamic Data for this compound
For easy reference and comparison, the available quantitative in vitro data for this compound are summarized in the tables below.
Table 1: Potency and Selectivity
| Parameter | Value | Description |
| HDAC6 IC50 | 5.92 nM | The half-maximal inhibitory concentration against the HDAC6 enzyme, indicating high potency.[1] |
| Cellular HDAC6 EC50 | 0.59 µM | The half-maximal effective concentration for inhibiting HDAC6 activity within a cellular context (ELISA). |
| Isozyme Selectivity | ~36-fold | This compound is approximately 36 times more selective for HDAC6 over other HDAC isozymes.[1] |
Table 2: In Vitro ADME Profile
| Parameter | Value | Interpretation |
| Metabolic Stability (% Remaining) | 97.08% at 120 min | High stability in the presence of liver microsomes, suggesting low metabolic clearance. |
| Calculated In Vitro Half-life (t1/2) | > 120 min | Calculated from the metabolic stability data, indicating a long half-life in vitro. |
| Aqueous Solubility | Data not publicly available | Further investigation is recommended to determine the solubility profile. |
| Caco-2 Permeability (Papp) | Data not publicly available | Experimental determination is required to assess intestinal permeability. |
| Plasma Protein Binding (%) | Data not publicly available | It is advisable to determine the extent of binding to plasma proteins to understand the free fraction of the compound. |
Experimental Protocols & Methodologies
Detailed methodologies for the key in vitro experiments are provided below to assist in the replication and interpretation of results.
HDAC6 Inhibition Assay (Biochemical Potency)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of HDAC6.
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Principle: A fluorogenic substrate is incubated with the HDAC6 enzyme in the presence of varying concentrations of the inhibitor. The enzymatic reaction removes an acetyl group from the substrate, which is then cleaved by a developer, releasing a fluorescent signal. The reduction in fluorescence is proportional to the inhibitory activity of the compound.
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add the HDAC6 enzyme, the fluorogenic substrate, and the diluted this compound.
-
Incubate the plate at 37°C for a specified period.
-
Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular HDAC6 Target Engagement Assay (ELISA)
This assay measures the ability of this compound to engage with and inhibit HDAC6 within a cellular environment.
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the acetylation of a known HDAC6 substrate, such as α-tubulin.
-
Procedure:
-
Culture cells (e.g., HeLa or MV4-11) and treat with a concentration range of this compound for a defined period.
-
Lyse the cells to extract proteins.
-
Coat a 96-well plate with a capture antibody specific for the target substrate (e.g., α-tubulin).
-
Add the cell lysates to the wells and incubate.
-
Add a detection antibody that specifically recognizes the acetylated form of the substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate to generate a colorimetric signal.
-
Measure the absorbance and calculate the EC50 value.
-
Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of this compound to metabolism by liver enzymes.
-
Principle: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The disappearance of the parent compound over time is monitored to determine its metabolic stability.
-
Procedure:
-
Pre-warm a suspension of liver microsomes (human or other species) and a NADPH-regenerating system at 37°C.
-
Add this compound to initiate the reaction.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the remaining this compound using LC-MS/MS.
-
Plot the natural log of the percent remaining parent compound versus time to determine the elimination rate constant (k) and calculate the in vitro half-life (t1/2 = 0.693/k).
-
Mandatory Visualizations
Diagram 1: Simplified HDAC6 Signaling Pathway
Caption: Simplified signaling pathway of HDAC6 and its inhibition by this compound.
Diagram 2: Experimental Workflow for In Vitro Metabolic Stability
References
Technical Support Center: Overcoming Resistance to PTG-0861 in Cancer Cells
Welcome to the technical support center for PTG-0861, a novel and selective HDAC6 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to acquired resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] Its primary mechanism of action is the inhibition of HDAC6's cytoplasmic deacetylase activity. HDAC6 targets several non-histone proteins, including α-tubulin and the chaperone protein Hsp90. By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can disrupt key cellular processes in cancer cells, such as cell motility, protein degradation pathways, and cell division, ultimately leading to apoptosis.[1] this compound has demonstrated efficacy in hematological cancer cell lines, including acute myeloid leukemia (AML) and multiple myeloma (MM).[1]
Q2: My cancer cell line (e.g., MV4-11, MM.1S) is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to HDAC6 inhibitors, in general, can arise from several factors:
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Upregulation of Pro-Survival Signaling Pathways: Cancer cells can compensate for HDAC6 inhibition by activating alternative signaling pathways that promote survival and proliferation. The most common pathways implicated are the MAPK/ERK and PI3K/AKT/mTOR pathways.[2][3] Activation of these pathways can override the pro-apoptotic signals induced by this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and MRP1, can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
Alterations in Apoptotic Machinery: Changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family can confer resistance. For instance, upregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2 can make cells more resistant to apoptosis induction by this compound.[4][5]
-
Epigenetic Modifications: Alterations in other epigenetic regulators can compensate for the effects of HDAC6 inhibition.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value (typically 10-fold or higher) is a strong indicator of acquired resistance. This can be measured using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in our cancer cell line.
This is the primary indicator of acquired resistance. The following table provides example IC50 values for a similar HDAC6 inhibitor, ricolinostat, in sensitive and resistant multiple myeloma cell lines. While specific data for this compound is not yet available, a similar fold-change in IC50 would be expected.
Table 1: Example IC50 Values for an HDAC6 Inhibitor in Sensitive vs. Resistant Multiple Myeloma (MM.1S) Cell Lines
| Cell Line | IC50 of Ricolinostat (µM) | Fold Resistance |
| MM.1S (Parental) | ~1.5 - 2.0 | - |
| MM.1S (Resistant) | ~15 - 20 | ~10 |
Data is extrapolated from studies on ricolinostat.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with this compound on both the parental and suspected resistant cell lines using a cell viability assay (see Experimental Protocol 1).
-
Investigate Resistance Mechanisms:
-
Assess Pro-Survival Pathway Activation: Use Western blotting (see Experimental Protocol 2) to check for the upregulation and phosphorylation of key proteins in the MAPK/ERK (e.g., p-ERK, p-MEK) and PI3K/AKT (e.g., p-AKT, p-mTOR) pathways.
-
Evaluate Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) in a flow cytometry-based efflux assay to determine if there is increased pump activity in the resistant cells.
-
Analyze Apoptotic Protein Expression: Perform Western blotting to compare the expression levels of Bcl-2 family proteins (e.g., Mcl-1, Bcl-2, Bim, Bax) between sensitive and resistant cells.
-
-
Consider Combination Therapies: Based on the identified resistance mechanism, consider combining this compound with an inhibitor of the activated pathway (see "Strategies to Overcome Resistance" section).
Problem 2: Western blot shows increased phosphorylation of ERK and/or AKT in this compound-resistant cells.
This suggests that the MAPK/ERK and/or PI3K/AKT pathways are activated and contributing to resistance.
Signaling Pathway Diagrams:
References
- 1. This compound: A novel HDAC6-selective inhibitor as a therapeutic strategy in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Combined Histone Deacetylases Targeting Strategy to Overcome Venetoclax Plus Azacitidine Regimen Resistance in Acute Myeloid Leukaemia: Three Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibitors sensitize resistant t(11;14) multiple myeloma cells to a combination of bortezomib and BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
PTG-0861 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to experimental variability and reproducibility when working with PTG-0861, a novel and potent selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as JG-265) is a highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its primary mechanism of action is the inhibition of the deacetylation of α-tubulin, a key substrate of HDAC6.[1] This disruption of α-tubulin deacetylation interferes with microtubule dynamics, which can, in turn, affect cell motility, cell division, and protein trafficking.[1][3] By inhibiting HDAC6, this compound has shown potency against various blood cancer cell lines while exhibiting limited toxicity against non-malignant cells.[1][2]
Q2: What are the key characteristics of this compound's activity?
This compound is characterized by its low nanomolar potency and high selectivity for HDAC6 over other HDAC isoforms.[1][2] This selectivity is a key feature designed to minimize the off-target effects and toxicities associated with non-selective HDAC inhibitors.[1]
Troubleshooting Guides
Inconsistent IC50/EC50 Values in Cell-Based Assays
Problem: Significant variability in IC50 or EC50 values for this compound is observed across different experimental batches or when comparing results with published data.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity and Passage Number | 1. Authentication: Regularly authenticate cell lines using methods like STR profiling. 2. Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. 3. Mycoplasma Contamination: Routinely test for mycoplasma contamination, as it can significantly alter cellular responses. |
| Compound Stability and Handling | 1. Stock Solution: Prepare fresh stock solutions of this compound from powder for each new set of experiments. Avoid repeated freeze-thaw cycles of stock solutions. 2. Storage: Store the solid compound and stock solutions at the recommended temperature (typically -20°C or -80°C) and protected from light. 3. Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%). |
| Assay Conditions | 1. Cell Seeding Density: Optimize and maintain a consistent cell seeding density. Over-confluent or sparse cultures will respond differently to treatment. 2. Incubation Time: Use a consistent incubation time for drug treatment. 3. Assay Reagent Quality: Ensure that assay reagents (e.g., MTT, CellTiter-Glo®) are within their expiration date and have been stored correctly. |
| Data Analysis | 1. Curve Fitting: Use a consistent and appropriate non-linear regression model to calculate IC50/EC50 values. 2. Normalization: Properly normalize the data to positive and negative controls (e.g., vehicle control and a cytotoxic control). |
Low or No Detectable HDAC6 Inhibition in Cellular Assays
Problem: Western blot or ELISA-based assays show minimal or no increase in acetylated α-tubulin (a downstream marker of HDAC6 inhibition) after treatment with this compound.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration or Treatment Time | 1. Dose-Response: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for target engagement. 2. Time-Course: Conduct a time-course experiment to identify the optimal treatment duration for observing maximal acetylation of α-tubulin. |
| Antibody Quality | 1. Validation: Ensure the primary antibodies for both acetylated α-tubulin and total α-tubulin are validated for the specific application (e.g., Western blot, ELISA). 2. Titration: Optimize the antibody concentrations to achieve a good signal-to-noise ratio. |
| Cell Lysis and Protein Extraction | 1. Lysis Buffer: Use a lysis buffer containing a deacetylase inhibitor (e.g., Trichostatin A or sodium butyrate) to prevent post-lysis deacetylation of proteins. 2. Protease Inhibitors: Always include a protease inhibitor cocktail in the lysis buffer. |
| Western Blotting Technique | 1. Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane. 2. Loading Controls: Use a reliable loading control (e.g., total α-tubulin, GAPDH, or β-actin) to ensure equal protein loading. |
Quantitative Data Summary
| Parameter | Value | Reference |
| HDAC6 IC50 | 5.92 nM | [1][2] |
| HDAC6 Cellular Target Engagement (EC50) | 0.59 µM (ELISA) | [2] |
| Selectivity | ~36-fold greater selectivity for HDAC6 over other HDACs | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general method for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, MM1S)[1]
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of HDAC6 and the inhibitory action of this compound.
Caption: A general experimental workflow for testing this compound efficacy with key quality control steps.
References
Technical Support Center: Mitigating Myelosuppression with HDAC Inhibitor Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with histone deacetylase (HDAC) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at mitigating myelosuppression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which HDAC inhibitors can mitigate myelosuppression?
A1: The primary mechanism involves the ex vivo expansion of hematopoietic stem cells (HSCs) and hematopoietic progenitor cells (HPCs).[1][2][3] Certain HDAC inhibitors, such as Valproic Acid (VPA), have been shown to promote the self-renewal and proliferation of these cells while maintaining their undifferentiated state.[4][5][6] This expanded population of stem and progenitor cells can then be used to reconstitute the hematopoietic system, thus mitigating the myelosuppressive effects of therapies like chemotherapy or radiation.[7][8]
Q2: Which HDAC inhibitors are most commonly used for hematopoietic stem cell expansion?
A2: Valproic Acid (VPA) is one of the most extensively studied and utilized HDAC inhibitors for the ex vivo expansion of HSCs.[1][2][9] Other HDAC inhibitors, such as Trichostatin A (TSA) and Chlamydocin, have also demonstrated the ability to promote HSC self-renewal and expansion.[6][8] The choice of inhibitor can depend on the specific cell type and experimental goals.
Q3: What are the critical parameters to consider for successful ex vivo expansion of HSCs with HDAC inhibitors?
A3: Key parameters include the choice and concentration of the HDAC inhibitor, the composition of the cytokine cocktail used for cell priming and culture, the use of serum-free media, and the duration of treatment.[4][9] Optimization of these factors is crucial for maximizing the expansion of functional HSCs. For instance, the presence of serum has been shown to decrease the efficiency of HDACi-associated HSC expansion.[4][10]
Q4: How can I assess the functionality of HDACi-expanded hematopoietic stem cells?
A4: The functionality of expanded HSCs can be evaluated through a combination of in vitro and in vivo assays. In vitro, colony-forming unit (CFU) assays are used to assess the differentiation potential of progenitor cells.[11][12][13] For in vivo assessment, the gold standard is the transplantation of expanded cells into immunodeficient mouse models (e.g., NOD/SCID) to evaluate their long-term engraftment and multilineage reconstitution capabilities.[4][6] Flow cytometry analysis of specific cell surface markers is also essential for characterizing the phenotype of the expanded cell population.[14][15][16]
Troubleshooting Guides
Issue 1: Low Viability of Hematopoietic Stem Cells After HDACi Treatment
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| HDACi Concentration Too High | Perform a dose-response curve to determine the optimal, non-toxic concentration of the specific HDAC inhibitor for your cell type. Start with concentrations reported in the literature and titrate down. |
| Suboptimal Culture Conditions | Ensure the use of serum-free media, as serum can negatively impact HDACi-mediated HSC expansion.[4][10] Verify the quality and concentration of cytokines in your cocktail. |
| Poor Quality of Starting Cell Population | Assess the viability and purity of the initial CD34+ cell population using flow cytometry. Use fresh, high-quality cell sources whenever possible. |
| Incorrect Incubation Time | Optimize the duration of HDACi treatment. Prolonged exposure can lead to cytotoxicity. A typical protocol involves a 16-hour cytokine priming followed by 7 days of culture with the HDACi.[9] |
Issue 2: Poor Expansion or Premature Differentiation of Hematopoietic Stem Cells
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Cytokine Support | The composition of the cytokine cocktail is critical. A common combination includes stem cell factor (SCF), Flt3-ligand (FLT3L), and thrombopoietin (TPO).[4] Ensure the cytokines are of high quality and used at optimal concentrations. |
| Presence of Differentiating Agents | As mentioned, serum can contain factors that promote differentiation.[4][10] Ensure all media and reagents are defined and free of unintended differentiating agents. |
| Suboptimal HDACi Activity | Verify the activity of your HDAC inhibitor. If possible, test its effect on histone acetylation levels via Western blot. |
| Cell Density | Optimize the initial seeding density of CD34+ cells. Both too low and too high cell densities can negatively impact expansion efficiency. |
Issue 3: Failure of Expanded HSCs to Engraft in Animal Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Loss of Stem Cell Function | Assess the expression of key HSC markers, such as CD34, CD90, and CD49f, by flow cytometry before transplantation.[17][18] Also, evaluate the expression of the chemokine receptor CXCR4, which is crucial for HSC homing to the bone marrow.[4][19] |
| Insufficient Number of Functional HSCs Transplanted | Quantify the number of phenotypic HSCs in your expanded cell product. It may be necessary to transplant a larger number of cells to achieve successful engraftment. |
| Myeloablation of Recipient Mice | Ensure adequate myeloablation of the recipient mice to allow for engraftment of the transplanted human cells. The radiation dose and timing are critical. |
| Homing and Migration Defects | HDACi treatment can sometimes paradoxically reduce cell migration despite increasing CXCR4 expression.[19][20] Perform in vitro chemotaxis assays to assess the migratory capacity of your expanded cells towards an SDF-1α gradient. |
Experimental Protocols
Protocol 1: Ex Vivo Expansion of Human Cord Blood-Derived CD34+ Cells with Valproic Acid
This protocol is adapted from published methods.[1][2][9]
Materials:
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Cryopreserved or fresh human umbilical cord blood (UCB)
-
CD34 MicroBead Kit (for magnetic-activated cell sorting)
-
Serum-free HSC expansion medium
-
Cytokine cocktail: SCF (100 ng/mL), TPO (100 ng/mL), FLT3L (100 ng/mL)
-
Valproic Acid (VPA), sodium salt
-
Phosphate-buffered saline (PBS)
Procedure:
-
Isolate mononuclear cells (MNCs) from UCB using density gradient centrifugation.
-
Enrich for CD34+ cells from the MNC fraction using magnetic-activated cell sorting (MACS) according to the manufacturer's protocol.
-
Assess the purity of the isolated CD34+ cells by flow cytometry.
-
Prime the CD34+ cells by culturing them for 16 hours in serum-free HSC expansion medium supplemented with the cytokine cocktail.
-
After the priming period, add VPA to the culture medium at an optimized concentration (typically in the range of 0.5-1.0 mM).
-
Continue the culture for 7 days, monitoring the cells daily.
-
On day 7, harvest the cells and count the total nucleated cells.
-
Analyze the phenotype of the expanded cells by flow cytometry using a panel of HSC markers (e.g., CD34, CD90, CD45RA, CD49f).
-
Assess the functional capacity of the expanded cells using a colony-forming unit (CFU) assay and/or in vivo transplantation into immunodeficient mice.
Protocol 2: Colony-Forming Unit (CFU) Assay for Myelosuppression Assessment
This protocol provides a general framework for performing a CFU assay.[11][12][13]
Materials:
-
Bone marrow cells or peripheral blood mononuclear cells
-
Methylcellulose-based medium containing appropriate cytokines for different lineages (e.g., GM-CSF, G-CSF, M-CSF, erythropoietin)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
35 mm culture dishes
Procedure:
-
Prepare a single-cell suspension of bone marrow cells or PBMCs.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Dilute the cells to the desired concentration in IMDM.
-
Add the cell suspension to the methylcellulose-based medium and vortex thoroughly.
-
Dispense the cell/methylcellulose mixture into 35 mm culture dishes using a syringe with a blunt-end needle to avoid air bubbles.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
After the incubation period, enumerate and identify the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology.
-
Calculate the number of colonies per a specific number of plated cells to quantify the progenitor cell frequency.
Quantitative Data Summary
Table 1: Effects of VPA on Ex Vivo Expansion of Cord Blood HSCs
| Parameter | Cytokines Alone | Cytokines + VPA | Reference |
| Fold Expansion of Total Nucleated Cells | Higher | Lower | [9] |
| Fold Expansion of CD34+CD90+ Cells | Lower | Higher | [2][9] |
| Frequency of SCID-Repopulating Cells (SRCs) | 1 in 9,225 cells | 1 in 31 cells | [4] |
| Fold Increase in SRCs (compared to input) | ~0.12-fold (loss) | ~36-fold | [4] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for HDACi-mediated ex vivo expansion of hematopoietic stem cells.
Caption: Logical relationship for mitigating myelosuppression using HDAC inhibitors.
Caption: Key signaling pathways in HDACi-mediated effects on hematopoietic stem cells.
References
- 1. ashpublications.org [ashpublications.org]
- 2. library.search.tulane.edu [library.search.tulane.edu]
- 3. HDAC8 regulates long-term hematopoietic stem-cell maintenance under stress by modulating p53 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting HDAC for human hematopoietic stem cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. HDAC8 regulates long-term hematopoietic stem-cell maintenance under stress by modulating p53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of HDACs in normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting histone deacetylase 3 (HDAC3) in the bone marrow microenvironment inhibits multiple myeloma proliferation by modulating exosomes and IL-6 trans-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Inhibiting HDAC for human hematopoietic stem cell expansion [jci.org]
- 11. Histone deacetylase 3 modulates the expansion of human hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.stanford.edu [web.stanford.edu]
- 13. Histone Deacetylase Inhibitors Protect against and Mitigate the Lethality of Total-Body Irradiation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WNT signaling in human pluripotent stem cells promotes HDAC2-dependent epigenetic programs and development of retinoic acid-responsive mesoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Regulatory Effects of Histone Deacetylase Inhibitors on Myeloid-Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 18. Expansion and preservation of the functional activity of adult hematopoietic stem cells cultured ex vivo with a histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibiting HDAC for human hematopoietic stem cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of PTG-0861
Welcome to the technical support center for PTG-0861. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the in vivo bioavailability of this novel selective HDAC6 inhibitor. The following information is structured in a question-and-answer format to directly address potential challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties relevant to bioavailability?
This compound is a potent and selective inhibitor of histone deacetylase 6 (HDAC6) with an IC50 of 5.92 nM.[1][2] It has demonstrated a promising in vitro pharmacokinetic profile, suggesting good stability and cellular permeability.[1] Chemically, its molecular formula is C15H9F5N2O3 and its molecular weight is 360.24 g/mol . While its aqueous solubility has not been explicitly reported in the literature, it is soluble in DMSO at 10 mM. As a hydroxamic acid-based inhibitor, it belongs to a class of compounds that can sometimes exhibit challenges with in vivo pharmacokinetics.[3] An initial in vivo study in mice with oral administration of 20 mg/kg daily for 5 days showed no apparent toxicity.[4]
Q2: What are the potential primary barriers to achieving high oral bioavailability for this compound?
Based on the characteristics of this compound and the broader class of hydroxamic acid-based HDAC inhibitors, the primary barriers to oral bioavailability can be categorized as follows:
-
Low Aqueous Solubility: Many small molecule inhibitors exhibit poor solubility in aqueous environments like the gastrointestinal tract, which can limit their dissolution and subsequent absorption.
-
Limited Permeability: The ability of a compound to pass through the intestinal epithelium is crucial for oral absorption. Factors such as molecular size, charge, and interactions with efflux transporters (e.g., P-glycoprotein) can limit permeability.
-
First-Pass Metabolism: After absorption, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation, thereby reducing its bioavailability.
-
Chemical Instability: The gastrointestinal tract presents a harsh environment with varying pH and the presence of digestive enzymes that could potentially degrade the compound.
Q3: How can I determine the primary reason for poor bioavailability in my in vivo model?
A systematic approach is recommended. This typically involves a combination of in vitro and in vivo experiments to dissect the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Key initial steps include:
-
Aqueous Solubility Determination: Experimentally measure the solubility of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Permeability Assessment: Utilize in vitro models like the Caco-2 cell monolayer assay to assess the intestinal permeability of this compound.[5][6]
-
In Vivo Pharmacokinetic Study: Conduct a pharmacokinetic study in an animal model (e.g., mouse or rat) with both oral (PO) and intravenous (IV) administration. Comparing the Area Under the Curve (AUC) from both routes will allow for the calculation of absolute bioavailability (F%). A low F% with good absorption (high AUC after PO dosing) might suggest high first-pass metabolism.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
If you have determined that this compound has low aqueous solubility, the following strategies can be employed to enhance its dissolution rate and concentration in the gastrointestinal tract.
Troubleshooting Steps:
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size of the drug substance increases the surface area available for dissolution.
-
Formulation as a Solid Dispersion: Dispersing this compound in a water-soluble carrier at a molecular level can significantly improve its dissolution.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, or as a self-emulsifying drug delivery system (SEDDS) can improve solubilization and absorption.
Quantitative Data Summary: Solubility Enhancement Strategies
| Formulation Strategy | Typical Fold-Increase in Apparent Solubility | Key Advantages | Key Disadvantages |
| Micronization | 2-5 fold | Simple, established technology | Limited by particle agglomeration |
| Nanonization | 10-100 fold | Significant surface area increase | Potential for instability, complex manufacturing |
| Amorphous Solid Dispersion | 10-1000 fold | High supersaturation potential | Physical instability (recrystallization) |
| Cyclodextrin Complexation | 5-500 fold | High solubility enhancement, well-tolerated | Limited by stoichiometry and cost |
| SEDDS | 10-1000 fold | Enhanced solubilization and lymphatic uptake | Potential for GI side effects from surfactants |
Issue 2: Poor Intestinal Permeability
If in vitro assays like the Caco-2 model indicate low permeability, the following approaches can be investigated.
Troubleshooting Steps:
-
Use of Permeation Enhancers: Co-administration of this compound with excipients that reversibly open the tight junctions between intestinal epithelial cells or increase membrane fluidity.
-
Inhibition of Efflux Pumps: If this compound is a substrate for efflux transporters like P-glycoprotein, co-administration with a known inhibitor can increase its net absorption.
-
Lipid-Based Formulations: As mentioned for solubility, lipid-based systems can also facilitate transcellular and paracellular transport, as well as lymphatic uptake, bypassing the portal circulation and first-pass metabolism.
-
Chemical Modification (Prodrug Approach): While this involves re-synthesis, creating a more lipophilic and permeable prodrug that is converted to the active this compound in vivo can be a powerful strategy.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the in vitro intestinal permeability of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Experiment (Apical to Basolateral):
-
The culture medium in the apical (AP) and basolateral (BL) chambers is replaced with pre-warmed transport buffer.
-
A solution of this compound at a known concentration is added to the AP chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the BL chamber.
-
The concentration of this compound in the BL samples is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
-
Permeability Experiment (Basolateral to Apical): To assess active efflux, the experiment is repeated by adding this compound to the BL chamber and sampling from the AP chamber.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the absolute oral bioavailability of this compound.
Methodology:
-
Animal Model: Use a suitable strain of mice (e.g., CD-1, as used in initial toxicity studies).
-
Dosing:
-
Intravenous (IV) Group: Administer this compound (e.g., 1-5 mg/kg) dissolved in a suitable vehicle via tail vein injection.
-
Oral (PO) Group: Administer this compound (e.g., 10-50 mg/kg) dissolved or suspended in a suitable vehicle via oral gavage.
-
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for both IV and PO groups.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC0-∞) for both routes of administration using appropriate pharmacokinetic software.
-
Calculate the absolute bioavailability (F%) using the formula:
-
F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
-
Visualizations
Caption: Mechanism of action of this compound in the cytoplasm.
Caption: Decision tree for troubleshooting poor bioavailability.
References
- 1. This compound: A novel HDAC6-selective inhibitor as a therapeutic strategy in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dev.drugbank.com [dev.drugbank.com]
Validation & Comparative
A Comparative Guide: PTG-0861 vs. Citarinostat in HDAC6 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the selectivity and potency of two prominent histone deacetylase 6 (HDAC6) inhibitors, PTG-0861 and citarinostat (B606704), with supporting experimental data and detailed methodologies.
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them a key target for therapeutic intervention. While pan-HDAC inhibitors have shown clinical efficacy, their use is often associated with dose-limiting toxicities. This has spurred the development of isoform-selective HDAC inhibitors, with a significant focus on HDAC6 due to its primary cytoplasmic localization and its role in regulating key cellular processes such as cell motility, protein degradation, and microtubule dynamics through the deacetylation of substrates like α-tubulin and Hsp90.
This guide provides a detailed comparison of two selective HDAC6 inhibitors: this compound, a novel and potent inhibitor, and citarinostat (ACY-241), a well-characterized compound that has been evaluated in multiple clinical trials. We will delve into their comparative potency, selectivity, and the experimental methodologies used to determine these properties.
Potency and Selectivity: A Head-to-Head Comparison
The potency and selectivity of this compound and citarinostat have been evaluated in various in vitro assays. The following tables summarize the available data, primarily focusing on the half-maximal inhibitory concentration (IC50) against a panel of HDAC isoforms.
Table 1: In Vitro Potency (IC50) of this compound and Citarinostat Against HDAC Isoforms
| HDAC Isoform | This compound IC50 (nM) | Citarinostat (ACY-241) IC50 (nM) |
| HDAC6 | 5.92[1] | 2.6[2][3] |
| HDAC1 | >200[1] | 35[2][3] |
| HDAC2 | Not Reported | 45[2][3] |
| HDAC3 | Not Reported | 46[2][3] |
| HDAC8 | Not Reported | 137[2][3] |
Table 2: Selectivity Profile of this compound and Citarinostat
| Compound | Selectivity (Fold vs. HDAC1) | Selectivity (Fold vs. HDAC3) |
| This compound | ~36-fold more selective for HDAC6[1] | Not Reported |
| Citarinostat | 13 to 18-fold more selective for HDAC6[3] | ~18-fold more selective for HDAC6 |
Based on the available data, both this compound and citarinostat are highly potent inhibitors of HDAC6, with IC50 values in the low nanomolar range. Notably, this compound is reported to be approximately four times more selective for HDAC6 than citarinostat[1]. While citarinostat demonstrates a commendable selectivity for HDAC6 over class I HDACs, this compound exhibits an even more pronounced selectivity profile.
Experimental Methodologies
The following sections detail the experimental protocols typically employed to assess the potency and selectivity of HDAC inhibitors like this compound and citarinostat.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay is a standard method to determine the IC50 values of compounds against purified recombinant HDAC enzymes.
-
Principle: The assay utilizes a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, which is not fluorescent. In the presence of a functional HDAC enzyme, the acetyl group is removed from the lysine (B10760008) residue. A developing enzyme, typically trypsin, then cleaves the deacetylated substrate, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The fluorescence intensity is directly proportional to the HDAC activity. The inhibitory effect of a compound is measured by the reduction in fluorescence.
-
Protocol:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6) are diluted in an appropriate assay buffer (e.g., Tris-based buffer with salts and a stabilizing agent like BSA).
-
The test compound (this compound or citarinostat) is serially diluted to various concentrations.
-
The HDAC enzyme is pre-incubated with the test compound for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C) in a 96-well or 384-well plate.
-
The fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined time (e.g., 60-90 minutes).
-
A developer solution containing trypsin and a pan-HDAC inhibitor (to stop the reaction) is added.
-
After a short incubation period with the developer, the fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC)[4][5][6][7].
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Target Engagement and Downstream Effects (Western Blot)
Western blotting is a key technique to confirm that the inhibitor engages its target in a cellular context and elicits the expected downstream biological effects. For HDAC6 inhibitors, this is typically assessed by measuring the acetylation of its primary substrate, α-tubulin.
-
Principle: Cells are treated with the HDAC inhibitor, and the total protein is extracted. The proteins are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with specific antibodies that recognize the acetylated form of a protein (e.g., acetyl-α-tubulin) and the total amount of that protein (e.g., total α-tubulin) as a loading control. The increased signal for the acetylated protein indicates inhibition of the deacetylase.
-
Protocol:
-
Cancer cell lines (e.g., MV4-11 for hematological malignancies or A2780 for ovarian cancer) are cultured to an appropriate confluency.
-
The cells are treated with various concentrations of the HDAC inhibitor (this compound or citarinostat) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 18, or 24 hours)[8].
-
After treatment, the cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein modifications.
-
The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel for electrophoresis.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a solution containing a protein like bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-acetyl-α-tubulin, anti-acetyl-histone H3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The band intensities are quantified to determine the relative levels of protein acetylation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by HDAC6 inhibition and the general workflows for the experimental protocols described above.
Caption: HDAC6 Inhibition Signaling Pathway.
Caption: In Vitro HDAC Inhibition Assay Workflow.
Caption: Western Blot Workflow for Acetylation.
Conclusion
Both this compound and citarinostat are potent and selective inhibitors of HDAC6, a promising therapeutic target in oncology and other diseases. The available data suggests that this compound possesses a superior selectivity profile for HDAC6 over other HDAC isoforms compared to citarinostat. This enhanced selectivity could potentially translate to a wider therapeutic window and a more favorable safety profile in clinical applications.
The experimental methodologies outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel HDAC inhibitors. As research in this field progresses, a deeper understanding of the nuanced differences in the biological activities of these compounds will be critical for the development of next-generation epigenetic therapies.
References
- 1. This compound: A novel HDAC6-selective inhibitor as a therapeutic strategy in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to PTG-0861 and Ricolinostat in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective histone deacetylase 6 (HDAC6) inhibitors, PTG-0861 and ricolinostat (B612168), with a focus on their performance in preclinical models relevant to Acute Myeloid Leukemia (AML). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the objective assessment of these therapeutic candidates.
Executive Summary
Both this compound and ricolinostat are potent inhibitors of HDAC6, an enzyme implicated in the pathogenesis of various cancers, including AML. Preclinical data suggests that both compounds exhibit anti-leukemic activity. This compound is a novel inhibitor reported to have enhanced selectivity for HDAC6 compared to ricolinostat.[1] While direct head-to-head studies in AML models are not extensively published, this guide consolidates available data to facilitate a comparative analysis.
Data Presentation
Table 1: In Vitro HDAC Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Selectivity Profile | Source |
| This compound | HDAC6 | 5.92 | Stated to be ~4x more selective for HDAC6 than ricolinostat.[1] | [1] |
| Ricolinostat | HDAC6 | 5 | >10-fold more selective for HDAC6 over HDAC1, HDAC2, and HDAC3.[2][3] | [2][3] |
| HDAC1 | 58 | [2] | ||
| HDAC2 | 48 | [2] | ||
| HDAC3 | 51 | [2] |
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Exposure Time | Source |
| This compound | MV4-11 (AML) | 1.85 | 72 hours | [4] |
| MM.1S (Multiple Myeloma) | 1.9 | 72 hours | [4] | |
| RPMI 8226 (Multiple Myeloma) | 4.94 | 72 hours | [4] | |
| Ricolinostat | HAL-01 (ALL) | 2.04 | 72 hours | [2] |
| 697 (ALL) | 0.201 | 48 hours | [2] | |
| A549 (Lung Cancer) | 7.7 | 72 hours | [2] | |
| HCT-116 (Colon Cancer) | 1.85 | 72 hours | [2] |
Note: Direct comparison of IC₅₀ values should be made with caution due to potential variations in experimental conditions across different studies.
Experimental Protocols
In Vitro HDAC Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds against HDAC enzymes is a fluorogenic assay.
Principle: A fluorogenic substrate, which is a peptide containing an acetylated lysine (B10760008) residue, is incubated with the recombinant HDAC enzyme. Deacetylation of the substrate by the HDAC enzyme allows for cleavage by a developer, which releases a fluorescent molecule. The fluorescence intensity is proportional to the enzyme activity.
Protocol:
-
Recombinant human HDAC enzymes are diluted in an appropriate assay buffer.
-
The inhibitor (this compound or ricolinostat) is added at various concentrations and pre-incubated with the enzyme.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C for a defined period.
-
A developer solution is added to stop the reaction and generate the fluorescent signal.
-
Fluorescence is measured using a microplate reader.
-
IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
AML cells (e.g., MV4-11) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere or stabilize overnight.
-
Cells are treated with a range of concentrations of this compound or ricolinostat and incubated for a specified duration (e.g., 72 hours).
-
Following the incubation period, MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are determined.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of HDAC6 Inhibitors in AML.
Caption: In Vitro Experimental Workflow for AML Cell Lines.
References
Validating PTG-0861 Target Engagement in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of PTG-0861, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in primary cells. We will explore various experimental approaches, presenting their methodologies and comparing their performance with alternative HDAC6 inhibitors. All quantitative data is summarized for clear comparison, and key experimental protocols are detailed.
Introduction to this compound and HDAC6
This compound is a novel and potent selective inhibitor of HDAC6, an enzyme primarily located in the cytoplasm.[1][2] HDAC6 is a unique member of the histone deacetylase family with two catalytic domains, and it plays a crucial role in various cellular processes by deacetylating non-histone proteins.[3] Its substrates include α-tubulin, cortactin, and the chaperone protein Hsp90. Through its enzymatic activity, HDAC6 is involved in regulating microtubule dynamics, cell motility, and the cellular stress response. Dysregulation of HDAC6 has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target. This compound has demonstrated cellular target engagement with an EC50 of 0.59 µM in an ELISA-based assay.[1]
Comparison of Target Engagement Validation Methods
Validating that a drug candidate like this compound directly interacts with its intended target, HDAC6, within a cellular context is a critical step in drug development. Several methods can be employed, each with its own advantages and limitations.
| Method | Principle | Primary Readout | Throughput | Advantages | Disadvantages |
| Western Blot | Measures the acetylation status of a known HDAC6 substrate (e.g., α-tubulin) following inhibitor treatment. | Change in acetylated-α-tubulin levels. | Low | Direct measure of downstream functional effect. Widely accessible. | Low dynamic range and sensitivity. Semi-quantitative. Influenced by other factors affecting tubulin acetylation.[4] |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the binding of an inhibitor to a NanoLuc®-tagged target protein in live cells. | Bioluminescence Resonance Energy Transfer (BRET) signal. | High | Quantitative measurement of target occupancy in live cells. Can be performed with endogenously tagged protein.[4][5][6] | Requires genetic modification of cells or use of specific cell lines. Requires a specific fluorescent tracer. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding. | Amount of soluble protein at different temperatures. | Medium to High | Label-free. Confirms direct physical interaction between the inhibitor and the target protein in a cellular environment. | Can be technically challenging. Optimization of heating conditions is required for each target. |
| In Vitro HDAC Activity Assay | Measures the enzymatic activity of purified HDAC6 in the presence of an inhibitor. | Fluorescence or colorimetric signal. | High | Direct measure of enzymatic inhibition. Allows for determination of IC50 values. | Does not confirm target engagement within a cellular context. Lacks physiological relevance of a cellular environment. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | Identifies proteins that interact with the drug or the target protein in the presence of the drug. | Identification and quantification of interacting proteins. | Low | Can identify off-target effects and provide insights into the drug's mechanism of action. | Technically complex and requires specialized equipment. Data analysis can be challenging. |
Quantitative Comparison of HDAC6 Inhibitors
The following table summarizes the potency of this compound and its alternatives.
| Compound | Target | In Vitro IC50 (nM) | Cellular EC50 (µM) | Notes |
| This compound | HDAC6 | 5.92 | 0.59 (ELISA) | >36-fold selectivity over other HDACs.[1] |
| Citarinostat (ACY-241) | HDAC6 | - | - | This compound has superior in vitro and cellular selectivity.[1] |
| Ricolinostat (ACY-1215) | HDAC6 | - | - | A well-established selective HDAC6 inhibitor. |
| Tubastatin A | HDAC6 | - | - | A highly selective HDAC6 inhibitor. |
| Vorinostat (SAHA) | Pan-HDAC | - | - | A non-selective HDAC inhibitor, often used as a control. |
Experimental Protocols
Western Blot for α-tubulin Acetylation
Objective: To qualitatively assess HDAC6 inhibition by measuring the level of acetylated α-tubulin.
Methodology:
-
Cell Culture and Treatment: Plate primary cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, a positive control (e.g., Tubastatin A), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (e.g., Trichostatin A) to preserve the acetylation state.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C. Subsequently, incubate with a primary antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
NanoBRET™ Target Engagement Assay
Objective: To quantitatively measure the binding of this compound to HDAC6 in live primary cells.
Methodology:
-
Cell Line Preparation: This assay requires cells expressing an HDAC6-NanoLuc fusion protein. For primary cells, this can be achieved through transient transfection or transduction with a lentiviral vector encoding the fusion protein. Alternatively, a CRISPR/Cas9 approach can be used to endogenously tag HDAC6 with NanoLuc.
-
Assay Setup: Seed the engineered primary cells in a 96-well or 384-well white-bottom plate.
-
Compound Treatment: Add varying concentrations of unlabeled this compound or a control compound to the cells.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the active site of HDAC6.
-
Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of measuring BRET.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the HDAC6 signaling pathway, a typical experimental workflow for target engagement validation, and a comparison of the validation methodologies.
Caption: HDAC6 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Validating this compound Target Engagement.
Caption: Logical Comparison of Target Engagement Validation Methodologies.
References
- 1. This compound | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound: A novel HDAC6-selective inhibitor as a therapeutic strategy in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
PTG-0861: A Comparative Analysis of HDAC6 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the histone deacetylase (HDAC) inhibitor PTG-0861, focusing on its cross-reactivity profile against other HDAC isoforms. The information is intended for researchers and professionals in the field of drug development and discovery.
Introduction to this compound
This compound, also known as JG-265, is a novel and potent inhibitor of HDAC6.[1][2] Dysregulation of HDAC activity is implicated in a variety of diseases, including cancer, making HDAC inhibitors a significant area of therapeutic research. While broad-spectrum pan-HDAC inhibitors have shown clinical efficacy, they are often associated with toxicities due to their lack of selectivity. This has driven the development of isoform-selective inhibitors like this compound, which primarily targets HDAC6, an enzyme with unique cytoplasmic substrates involved in cell motility, protein quality control, and other cellular processes.
In Vitro Cross-Reactivity Profile of this compound and Competitor Compounds
Quantitative analysis of the inhibitory activity of this compound against a panel of HDAC isoforms reveals a high degree of selectivity for HDAC6. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in comparison to other known HDAC6 inhibitors, Citarinostat (ACY-241) and Ricolinostat (ACY-1215).
| HDAC Isoform | This compound IC50 (nM) | Citarinostat (ACY-241) IC50 (nM) | Ricolinostat (ACY-1215) IC50 (nM) |
| HDAC6 | 5.92 [1][2][3] | 2.6 | 5 |
| HDAC1 | >213.12 (>36-fold vs HDAC6) | 35 | 58 |
| HDAC2 | >213.12 (>36-fold vs HDAC6) | 45 | 48 |
| HDAC3 | >213.12 (>36-fold vs HDAC6) | 46 | 51 |
| HDAC8 | Not explicitly reported | 137 | ~100 |
Note: The IC50 values for this compound against other HDACs are based on the reported >36-fold selectivity relative to its HDAC6 IC50.[1][2]
This data highlights that this compound is a highly potent HDAC6 inhibitor with significant selectivity against Class I HDACs (HDAC1, HDAC2, HDAC3). This selectivity profile is a key differentiator and suggests a potentially wider therapeutic window compared to less selective inhibitors.
Experimental Protocols
The determination of HDAC inhibitor cross-reactivity is typically performed using an in vitro enzymatic assay. The following is a generalized protocol representative of the methodology used in the field.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of recombinant human HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (inhibitor) dissolved in DMSO
-
Developing reagent (e.g., Trypsin in a suitable buffer containing a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in assay buffer.
-
Enzyme and Substrate Preparation: The recombinant HDAC enzymes and the fluorogenic substrate are diluted to their optimal concentrations in assay buffer.
-
Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the assay buffer, the respective HDAC enzyme, and the test compound at various concentrations. Control wells include "no enzyme," "no inhibitor" (vehicle control), and a reference inhibitor.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate to all wells.
-
Incubation: The reaction mixture is incubated at 37°C for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Development: The reaction is stopped by the addition of the developing reagent. The developer, often containing trypsin, cleaves the deacetylated substrate, releasing the fluorescent molecule (e.g., AMC).
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).
-
Data Analysis: The fluorescence readings are used to calculate the percentage of HDAC activity inhibition for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general principle of HDAC inhibition and a typical experimental workflow for determining inhibitor selectivity.
Caption: General mechanism of HDAC inhibition.
Caption: Experimental workflow for HDAC inhibitor profiling.
References
A Head-to-Head Comparison of Novel HDAC6 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the landscape of histone deacetylase 6 (HDAC6) inhibitors is rapidly evolving. This guide provides an objective, data-driven comparison of emerging novel HDAC6 inhibitors, focusing on their performance, selectivity, and preclinical efficacy. The information is presented to facilitate informed decisions in research and development.
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating key cellular processes through the deacetylation of non-histone proteins like α-tubulin and Hsp90.[1] Unlike pan-HDAC inhibitors, which can be associated with significant toxicities, selective HDAC6 inhibitors are anticipated to offer a better safety profile, making them attractive candidates for the treatment of various cancers, neurodegenerative diseases, and inflammatory conditions.[2][3]
This guide delves into a head-to-head comparison of several novel HDAC6 inhibitors, presenting key performance data in a structured format, detailing the experimental methodologies used to generate this data, and providing visual representations of relevant biological pathways and experimental workflows.
Performance and Selectivity: A Quantitative Comparison
The efficacy and selectivity of HDAC6 inhibitors are critical parameters for their therapeutic potential. The following tables summarize the in vitro potency (IC50) and selectivity profiles of several novel HDAC6 inhibitors against HDAC6 and other HDAC isoforms.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity vs. HDAC1 (fold) | Selectivity vs. HDAC2 (fold) | Selectivity vs. HDAC3 (fold) | Selectivity vs. HDAC8 (fold) | Reference |
| ACY-1215 (Ricolinostat) | 5 | ~11 | ~11 | ~10 | >1000 | [4] |
| Citarinostat (ACY-241) | 2.6 | 13-18 | 13-18 | 13-18 | Not Reported | [4] |
| SW-100 | 2.3 | >1000 | >1000 | >1000 | >1000 | [5] |
| NQN-1 | Not Reported | Selective for HDAC6 | Not Reported | Not Reported | Not Reported | [6] |
| XP5 | 31 | >100 | >100 | 338 | >100 | [3] |
| Tubastatin A | 15.11 | >1000 | >1000 | >1000 | >1000 | [7] |
| Cmpd. 18 | 5.41 | ~117 | ~160 | Not Reported | ~253 | [7][8] |
Table 1: In Vitro Potency and Selectivity of Novel HDAC6 Inhibitors. This table provides a comparative overview of the half-maximal inhibitory concentration (IC50) of various novel inhibitors against HDAC6 and their selectivity over other HDAC isoforms. Lower IC50 values indicate higher potency. The selectivity is expressed as the fold difference in IC50 values between the indicated HDAC isoform and HDAC6.
Preclinical Efficacy and Pharmacokinetics
The in vivo performance of these inhibitors is a crucial determinant of their clinical viability. The following table summarizes key pharmacokinetic parameters and preclinical efficacy data for selected novel HDAC6 inhibitors.
| Inhibitor | Animal Model | Dosing Route | Key Pharmacokinetic Parameters | Antitumor Efficacy | Reference |
| ACY-1215 (Ricolinostat) | Multiple Myeloma Xenograft (Mouse) | Oral | Peak plasma levels at 4 hours | Significant delay in tumor growth and prolonged survival in combination with bortezomib.[2][9] | [2][9] |
| Analog 14 (TO-317 analog) | SM1 Melanoma Murine Model | Intraperitoneal | Cmax: 4839 ng/mL; t1/2: 1.7 h | 56% tumor growth inhibition.[6] | [6][9] |
| QTX125 | Mantle Cell Lymphoma Xenograft (Mouse) | Not Specified | Not Reported | Significant inhibition of lymphoma growth, comparable to cyclophosphamide.[10] | [10] |
Table 2: Preclinical Pharmacokinetics and Efficacy of Selected Novel HDAC6 Inhibitors. This table highlights the in vivo performance of some novel HDAC6 inhibitors in animal models of cancer, providing insights into their pharmacokinetic profiles and antitumor activities.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments.
HDAC6 Enzymatic Assay (Fluorometric)
This assay is fundamental for determining the in vitro potency (IC50) of HDAC6 inhibitors.
Principle: The assay quantifies the enzymatic activity of HDAC6 by measuring the fluorescence generated from a deacetylated substrate. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Test inhibitors and a known HDAC6 inhibitor (positive control)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add the recombinant HDAC6 enzyme to the wells of the 96-well plate.
-
Add the diluted inhibitors to the respective wells and incubate for a predetermined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate for an additional period (e.g., 15 minutes) at 37°C.
-
Measure the fluorescence intensity using a fluorometric plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software.[11]
Western Blot for Acetylated α-Tubulin
This assay is a key pharmacodynamic marker to confirm the cellular activity of HDAC6 inhibitors.
Principle: Western blotting is used to detect the levels of acetylated α-tubulin, a primary substrate of HDAC6, in cells treated with HDAC6 inhibitors. An increase in acetylated α-tubulin indicates successful target engagement and inhibition of HDAC6 activity.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Test HDAC6 inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and a loading control (e.g., anti-α-tubulin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the HDAC6 inhibitors for a specified time (e.g., 24 hours).
-
Lyse the cells using lysis buffer and collect the total protein.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.[12][13]
In Vivo Tumor Xenograft Efficacy Study
This experiment evaluates the antitumor activity of HDAC6 inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the HDAC6 inhibitor, and the effect on tumor growth and survival is monitored.
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., nude or SCID mice)
-
HDAC6 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject a specific number of cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the HDAC6 inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., when tumors reach a predetermined size or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[3][14]
Visualizing the Science: Pathways and Workflows
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: HDAC6 deactylates key cytoplasmic proteins, which can be blocked by novel inhibitors.
Caption: A streamlined workflow for determining the IC50 values of HDAC6 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Selective Histone Deacetylase 6 (HDAC6) Inhibitors: A Patent Review (2016-2019). | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the anti-tumor activity of histone deacetylase inhibitors (HDAC6) on human pancreatic adenocarcinoma (PANC-1) cell line using a zebrafish xenograft model - Helmi - Precision Cancer Medicine [pcm.amegroups.org]
- 11. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evaluation of Antitumor and On-Target Activity of HDAC Inhibitors with the Zebrafish Embryo Xenograft Model. - DKFZ [inrepo02.dkfz.de]
Lack of Public Data on Synergistic Effects of PTG-0861 in AML Combination Therapies
A comprehensive review of publicly available scientific literature and clinical trial data reveals a current absence of studies investigating the synergistic effects of the selective HDAC6 inhibitor, PTG-0861, in combination with other therapeutic agents for the treatment of Acute Myeloid Leukemia (AML).
While research has established the preclinical rationale and single-agent activity of this compound in AML models, data on its performance in combination regimens, including quantitative synergy data and detailed experimental protocols for such combinations, are not available in the public domain as of the latest search.
This guide provides a summary of the known information on this compound, its mechanism of action, and the general therapeutic strategy of using HDAC inhibitors in AML, which may inform future research into synergistic combinations.
This compound: A Novel Selective HDAC6 Inhibitor
This compound (also known as JG-265) is a novel, potent, and highly selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Unlike non-selective HDAC inhibitors that can be associated with a range of clinical toxicities, the high selectivity of this compound for the HDAC6 isozyme presents a promising therapeutic strategy.[1]
Preclinical Activity (as a Single Agent)
In vitro studies have demonstrated the potency of this compound against hematological cancer cell lines. Key characteristics are summarized below.
| Parameter | Value | Cell Line / Condition | Source |
| HDAC6 IC₅₀ | 5.92 nM | Enzyme Assay | [1][2] |
| Isozyme Selectivity | ~36-fold vs. other HDACs | Enzyme Assays | [1][2] |
| Cellular Target Engagement (EC₅₀) | 0.59 µM | ELISA | [2] |
| Potency | Effective against blood cancer cell lines | MV4-11 (AML), MM1S (Multiple Myeloma) | [1][2] |
| Safety Profile | Limited cytotoxicity | Non-malignant cells (NHF, HUVEC) and CD-1 mice | [1][2] |
Mechanism of Action: The Role of HDAC6 Inhibition in AML
HDAC6 is a unique cytoplasmic enzyme with two catalytic domains that deacetylates non-histone proteins, most notably α-tubulin.[1] The deacetylation of α-tubulin is crucial for protein homeostasis, cell motility, and cell division.[1][3] In cancer, particularly hematological malignancies like AML, aberrant HDAC6 function has been identified as a contributor to disease pathology.[1]
By inhibiting HDAC6, this compound is hypothesized to disrupt these essential cellular processes in cancer cells, leading to cell death. The general mechanism for HDAC inhibitors in AML involves promoting apoptosis, cell cycle arrest, and autophagy.[4]
Caption: Mechanism of this compound action via HDAC6 inhibition.
Rationale for Combination Therapy in AML
While this compound has shown promise as a single agent in preclinical models, the standard of care and emerging therapeutic strategies for AML increasingly rely on combination therapies to overcome drug resistance and improve efficacy.[5][6]
The rationale for combining HDAC inhibitors with other agents stems from their ability to sensitize cancer cells to other cytotoxic or targeted drugs. For instance, HDAC inhibitors have been studied in combination with:
-
Hypomethylating Agents: To achieve synergistic transcriptional repression of tumor suppressor genes.[7][8]
-
Proteasome Inhibitors (e.g., Bortezomib): To synergistically block protein degradation pathways and induce apoptosis, a strategy that has shown success in multiple myeloma.[8]
-
DNA Damaging Agents: To disrupt the DNA damage response.[9]
Although no specific combinations with this compound have been published, its targeted mechanism suggests potential for synergistic activity with existing and novel AML therapies. Future studies are required to identify effective combinations, determine optimal dosing, and evaluate the safety and efficacy of such regimens in preclinical models and subsequent clinical trials.
Experimental Protocols
As no synergistic studies for this compound are available, this section details the methodologies used for its initial single-agent characterization, which would form the basis of future combination experiments.
In Vitro HDAC6 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the HDAC6 enzyme.
-
Methodology: A fluorometric enzyme assay is typically used. Recombinant human HDAC6 enzyme is incubated with a fluorogenic acetylated peptide substrate and varying concentrations of the inhibitor (this compound). The enzyme deacetylates the substrate, which is then cleaved by a developer, releasing a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is measured to calculate the IC₅₀ value.
Cellular Target Engagement Assay
-
Objective: To confirm that this compound engages and inhibits HDAC6 within cancer cells (EC₅₀).
-
Methodology: An enzyme-linked immunosorbent assay (ELISA) can be used. AML cells (e.g., MV4-11) are treated with increasing concentrations of this compound. Cell lysates are then collected, and the level of acetylated α-tubulin (a direct substrate of HDAC6) is quantified by ELISA. An increase in acetylated α-tubulin indicates successful inhibition of HDAC6 in the cellular context.
Cell Viability/Cytotoxicity Assay
-
Objective: To measure the effect of this compound on the proliferation and viability of AML cell lines.
-
Methodology: AML cell lines (e.g., MV4-11) are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo. The results are used to determine the concentration of the drug that inhibits cell growth by 50% (GI₅₀).
Caption: A potential workflow for future synergistic studies of this compound.
References
- 1. This compound: A novel HDAC6-selective inhibitor as a therapeutic strategy in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. scite.ai [scite.ai]
- 4. HDAC Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy with novel agents for acute myeloid leukaemia: Insights into treatment of a heterogenous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action mechanisms of histone deacetylase inhibitors in the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action mechanisms of histone deacetylase inhibitors in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Update on rational targeted therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of PTG-0861: A Comparative Analysis of a Novel HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of PTG-0861, a novel and selective Histone Deacetylase 6 (HDAC6) inhibitor, with other selective HDAC6 inhibitors, citarinostat (B606704) (ACY-241) and ricolinostat (B612168) (ACY-1215). The data presented herein confirms the potent and selective activity of this compound, supporting its potential as a valuable tool for research and therapeutic development.
Executive Summary
This compound is a potent and highly selective inhibitor of HDAC6, a class IIb histone deacetylase that primarily acts on non-histone protein substrates in the cytoplasm. The primary on-target effect of HDAC6 inhibition is the hyperacetylation of its key substrate, α-tubulin, which plays a crucial role in microtubule dynamics, intracellular transport, and cell motility. This guide presents in vitro and cellular data demonstrating the superior selectivity of this compound compared to other HDAC6 inhibitors and confirms its engagement with its intended target in a cellular context.
Comparative Analysis of HDAC6 Inhibitors
The on-target effects of this compound are best understood through a direct comparison of its biochemical potency and selectivity with other well-characterized selective HDAC6 inhibitors.
| Compound | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) | Cellular HDAC6 Target Engagement EC₅₀ (µM) |
| This compound | 5.92 [1] | >200 | >200 | >200 | >36-fold [1] | 0.59 (ELISA) [2] |
| Ricolinostat (ACY-1215) | 5[3][4][5] | 58[6] | 48[6] | 51[6] | ~11.6-fold | Not explicitly reported |
| Citarinostat (ACY-241) | 2.6[7][8][9] | 35[8] | 45[8] | 46[7][9] | ~13.5-fold | Not explicitly reported |
Data Interpretation: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates a higher potency. Selectivity is a crucial parameter for targeted therapies, as it minimizes off-target effects. This compound demonstrates a superior selectivity profile for HDAC6 over class I HDACs compared to both ricolinostat and citarinostat.[1] The cellular target engagement EC₅₀ reflects the concentration of the compound required to achieve 50% of the maximum effect in a cellular environment.
Confirmation of On-Target Effects: α-Tubulin Hyperacetylation
A hallmark of on-target HDAC6 inhibition is the accumulation of acetylated α-tubulin. Experimental data confirms that this compound, ricolinostat, and citarinostat all induce this effect.
-
This compound: Treatment of HeLa cells with this compound resulted in increased levels of acetylated α-tubulin at concentrations as low as 0.1 µM.[10][11] In MV4-11 cells, this compound induced the accumulation of acetylated α-tubulin expression at 500 nM.[10]
-
Ricolinostat (ACY-1215): Ricolinostat has been shown to induce a dose-dependent increase in acetylated α-tubulin in various cell lines and in peripheral blood mononuclear cells from patients in clinical trials.
-
Citarinostat (ACY-241): Treatment of A2780 ovarian cancer cells with 300 nM citarinostat for 24 hours resulted in increased hyperacetylation of α-tubulin, consistent with HDAC6 inhibition.[7][8][12]
Experimental Protocols
HDAC6 Enzymatic Inhibition Assay (Fluorometric)
This assay is used to determine the in vitro potency (IC₅₀) of compounds against recombinant HDAC6 enzyme.
-
Reagents and Materials: Recombinant human HDAC6 enzyme, fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, and test compounds.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The recombinant HDAC6 enzyme is pre-incubated with the test compound for a specified period.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal.
-
The fluorescence is measured using a microplate reader.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Western Blot for Acetylated α-Tubulin
This method is used to qualitatively and semi-quantitatively assess the level of α-tubulin acetylation in cells treated with HDAC6 inhibitors, confirming cellular target engagement.
-
Cell Culture and Treatment: Cells are cultured to a desired confluency and treated with various concentrations of the HDAC6 inhibitor or vehicle control for a specified time.
-
Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for acetylated α-tubulin. A primary antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.
Visualizing the Mechanism of Action
HDAC6 Signaling and On-Target Inhibition
Caption: On-target inhibition of HDAC6 by this compound.
Experimental Workflow for Confirming On-Target Effects
Caption: Western blot workflow for on-target validation.
References
- 1. This compound: A novel HDAC6-selective inhibitor as a therapeutic strategy in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ricolinostat (ACY-1215)| HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors [frontiersin.org]
Independent Validation of PTG-0861's Anti-Leukemic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic activity of PTG-0861 with other selective histone deacetylase 6 (HDAC6) inhibitors, supported by available experimental data. The information is intended to assist researchers in evaluating the potential of this compound as a therapeutic agent for hematological malignancies.
Executive Summary
This compound is a novel and potent selective inhibitor of HDAC6 with demonstrated anti-leukemic properties. It exhibits low nanomolar enzymatic inhibition of HDAC6 and micromolar cytotoxic activity against various leukemia and myeloma cell lines.[1][2] Compared to other HDAC6 inhibitors such as Ricolinostat and Citarinostat, this compound shows a promising profile of high selectivity and efficacy. The primary mechanism of action involves the hyperacetylation of HDAC6 substrates, notably α-tubulin and Heat Shock Protein 90 (HSP90), leading to disruption of crucial cellular processes for cancer cell survival and proliferation.
Data Presentation: Quantitative Comparison of HDAC6 Inhibitors
The following tables summarize the available quantitative data on the inhibitory and cytotoxic activity of this compound and its comparators.
Table 1: Enzymatic Inhibition of HDAC Isozymes
| Compound | HDAC6 IC₅₀ (nM) | Selectivity vs. other HDACs |
| This compound | 5.92[1][2] | ~36-fold selective over other HDACs[1] |
| Ricolinostat | 5 | >10-fold selective for HDAC6 over HDAC1/2/3 |
| Citarinostat | 2.6 | 13 to 18-fold selective for HDAC6 over HDAC1-3 |
Table 2: In Vitro Cytotoxicity (IC₅₀) in Hematological Malignancy Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| This compound | MV4-11 | Acute Myeloid Leukemia (AML) | 1.85[2] |
| MM.1S | Multiple Myeloma | 1.9[2] | |
| RPMI 8226 | Multiple Myeloma | 4.94[2] | |
| Ricolinostat | WSU-NHL | Non-Hodgkin's Lymphoma | 1.97 |
| Hut-78 | Non-Hodgkin's Lymphoma | 1.51 | |
| Granta-519 | Mantle Cell Lymphoma | 20 - 64 | |
| Citarinostat | AML-3 | Acute Myeloid Leukemia (AML) | 4.40 ± 0.99 |
Signaling Pathway and Mechanism of Action
The anti-leukemic activity of this compound stems from its selective inhibition of HDAC6. This enzyme plays a critical role in the deacetylation of non-histone proteins, including α-tubulin and HSP90.
Caption: Mechanism of action of this compound in leukemic cells.
Inhibition of HDAC6 by this compound leads to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics, impairing cell division and migration.[1] Concurrently, hyperacetylation of HSP90 inhibits its chaperone function, leading to the misfolding and subsequent proteasomal degradation of numerous oncogenic client proteins that are crucial for the survival and proliferation of leukemia cells, such as BCR-ABL and c-Raf.[3] This cascade of events ultimately triggers apoptosis in malignant cells.
Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
HDAC6 Enzymatic Inhibition Assay
This protocol describes a typical in vitro fluorometric assay to determine the IC₅₀ of an inhibitor against HDAC6.
Caption: Workflow for a typical HDAC6 enzymatic inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human HDAC6 enzyme, a fluorogenic acetylated peptide substrate, and serial dilutions of the test inhibitor (e.g., this compound) are prepared in an appropriate assay buffer.
-
Reaction Setup: The inhibitor and HDAC6 enzyme are pre-incubated in a 96-well plate.
-
Substrate Addition: The reaction is initiated by adding the fluorogenic substrate.
-
Enzymatic Reaction: The plate is incubated to allow the deacetylation of the substrate by HDAC6.
-
Development: A developer solution is added, which cleaves the deacetylated substrate, releasing a fluorophore.
-
Signal Detection: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC₅₀ value is determined by plotting the percent inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of a compound on leukemia cell lines.
Methodology:
-
Cell Seeding: Leukemia cells (e.g., MV4-11) are seeded into a 96-well plate and allowed to adhere or stabilize overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is then determined from the dose-response curve.
Conclusion
The available data strongly support the potent and selective anti-leukemic activity of this compound. Its distinct mechanism of action, targeting key cellular machinery essential for cancer cell survival, positions it as a promising candidate for further preclinical and clinical investigation in hematological malignancies. While direct comparative data with other HDAC6 inhibitors on identical cell lines is limited, the existing evidence suggests a favorable efficacy and selectivity profile for this compound. Future head-to-head studies are warranted to definitively establish its therapeutic potential relative to other agents in this class.
References
Assessing the Clinical Translatability of PTG-0861: A Comparative Guide for Researchers
For drug development professionals and researchers, understanding the clinical potential of a preclinical candidate is paramount. This guide provides a comparative assessment of PTG-0861, a novel histone deacetylase 6 (HDAC6) inhibitor, against other HDAC inhibitors with established clinical data. While this compound is currently in the preclinical stage of development, this analysis aims to project its potential clinical translatability by comparing its preclinical profile with the clinical performance of other drugs in the same class.
Executive Summary
This compound is a potent and highly selective preclinical HDAC6 inhibitor with promising in vitro efficacy and a favorable early safety profile.[1] Its mechanism of action, centered on the specific inhibition of HDAC6, suggests a potential for a more targeted therapeutic effect with a better safety profile compared to non-selective pan-HDAC inhibitors. This guide will delve into the preclinical data of this compound and draw comparisons with the clinical trial data of other HDAC inhibitors, namely Tucidinostat (B48606), Panobinostat, and Ricolinostat (B612168), in the context of hematological malignancies.
This compound: Preclinical Data Overview
This compound has demonstrated significant promise in preclinical studies as a selective inhibitor of HDAC6.[1] This selectivity is a key differentiator, as it may lead to a reduction in the off-target effects and associated toxicities observed with broader-spectrum HDAC inhibitors.
| Parameter | This compound | Reference |
| Mechanism of Action | Selective HDAC6 Inhibitor | [1] |
| Potency (IC50) | 5.92 nM | [1] |
| Selectivity | >36-fold over other HDACs | [1] |
| In Vitro Efficacy | Potent against hematological cancer cell lines (e.g., MV4-11, MM1S) | [1] |
| In Vitro Safety | Favorable profile | [1] |
| Development Phase | Preclinical | [1] |
Clinical Data of Comparator HDAC Inhibitors
To contextualize the potential of this compound, it is essential to review the clinical performance of other HDAC inhibitors that have progressed through clinical trials.
Tucidinostat (Subtype-selective HDAC inhibitor)
Tucidinostat is a subtype-selective HDAC inhibitor that has been approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[2][3]
| Indication | Treatment Regimen | Overall Response Rate (ORR) | Key Adverse Events | Reference |
| Relapsed/Refractory PTCL | Monotherapy | 28% (Phase II) | Hematological toxicities | [2] |
| Relapsed/Refractory PTCL | Combination with chemotherapy | 51.18% | Not specified | [2] |
| Relapsed/Refractory ATLL | Monotherapy (40mg twice weekly) | 30.4% (Phase IIb) | Hematological and gastrointestinal | [4][5] |
Panobinostat (Pan-HDAC inhibitor)
Panobinostat is a potent pan-HDAC inhibitor that has been evaluated in various hematological malignancies.[6]
| Indication | Treatment Regimen | Overall Response Rate (ORR) | Key Adverse Events | Reference |
| Relapsed/Refractory Waldenström Macroglobulinemia | 30 mg three times a week | Not specified, but showed activity | Thrombocytopenia, neutropenia, anemia, fatigue | [7] |
| Relapsed/Refractory Multiple Myeloma | In combination with bortezomib (B1684674) and dexamethasone | Favorable efficacy | Myelosuppression (especially thrombocytopenia) | [6][8] |
Ricolinostat (Selective HDAC6 inhibitor)
Ricolinostat is a selective HDAC6 inhibitor, making it a particularly relevant comparator for this compound.
| Indication | Treatment Regimen | Overall Response Rate (ORR) | Key Adverse Events | Reference |
| Relapsed/Refractory Multiple Myeloma | Combination with bortezomib and dexamethasone | 37% | Less severe hematologic, gastrointestinal, and constitutional toxicities compared to non-selective HDAC inhibitors | [9][10] |
Experimental Protocols
Preclinical Evaluation of this compound
The preclinical assessment of this compound involved a series of in vitro experiments to characterize its potency, selectivity, and anti-cancer activity.
-
Enzymatic Assays: The half-maximal inhibitory concentration (IC50) of this compound against HDAC6 and other HDAC isoforms was determined using purified recombinant enzymes. This established the drug's potency and selectivity.
-
Cell-based Assays: The anti-proliferative activity of this compound was evaluated in various hematological cancer cell lines (e.g., MV4-11 for Acute Myeloid Leukemia, MM1S for Multiple Myeloma). Cell viability was typically measured using assays like the MTT assay.
-
Pharmacokinetic Profiling: In vitro studies were conducted to assess the metabolic stability and cell permeability of this compound, providing an early indication of its drug-like properties.
Clinical Trial Methodologies for Comparator Drugs
The clinical data for tucidinostat, panobinostat, and ricolinostat were generated from Phase I, II, and III clinical trials. A general methodology for these trials includes:
-
Study Design: Typically, these are multi-center, open-label studies. Phase I trials focus on dose-escalation to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Phase II trials evaluate the efficacy (e.g., ORR) and further assess the safety of the drug at the MTD.
-
Patient Population: Patients with relapsed or refractory hematological malignancies who have received prior lines of therapy are typically enrolled. Specific inclusion and exclusion criteria are defined based on the cancer type and patient's health status.
-
Treatment Regimen: The HDAC inhibitor is administered orally or intravenously on a specific schedule (e.g., daily, twice weekly, or in cycles). In combination trials, the HDAC inhibitor is given alongside other standard-of-care agents.
-
Efficacy and Safety Assessments: Tumor responses are assessed using standardized criteria (e.g., RECIST for solid tumors, or specific criteria for hematological malignancies). Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Visualizing the Pathways and Processes
To further aid in the understanding of this compound's mechanism and the general workflow of drug development, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound.
Caption: Generalized experimental workflow for drug development.
Conclusion: Projecting the Clinical Translatability of this compound
The preclinical data for this compound are encouraging, highlighting its high potency and selectivity for HDAC6. This profile suggests the potential for a therapeutic window that may be wider than that of pan-HDAC inhibitors, which are often associated with dose-limiting toxicities. The clinical data from ricolinostat, another selective HDAC6 inhibitor, provide a valuable benchmark. The observation that ricolinostat in combination therapy demonstrated a tolerable safety profile and clinical activity in multiple myeloma lends support to the hypothesis that selective HDAC6 inhibition is a viable therapeutic strategy.
For this compound to successfully translate to the clinic, future studies will need to demonstrate a favorable pharmacokinetic profile in vivo, leading to sustained target engagement at well-tolerated doses. The ultimate clinical success will depend on its ability to demonstrate superior or comparable efficacy with an improved safety profile relative to existing therapies, including other HDAC inhibitors. The journey from a promising preclinical candidate to a clinically approved drug is long and challenging, but the initial data for this compound provide a strong rationale for its continued development. Researchers and drug development professionals should closely monitor the progress of this and other selective HDAC6 inhibitors as they navigate the path to potential clinical application.
References
- 1. This compound: A novel HDAC6-selective inhibitor as a therapeutic strategy in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral histone deacetylase inhibitor tucidinostat (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral histone deacetylase inhibitor tucidinostat (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results | Semantic Scholar [semanticscholar.org]
- 6. Panobinostat in lymphoid and myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Ricolinostat, the First Selective Histone Deacetylase 6 Inhibitor, in Combination with Bortezomib and Dexamethasone for Relapsed or Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of PTG-0861
This document provides crucial safety and logistical information for the proper disposal of PTG-0861, a selective histone deacetylase 6 (HDAC6) inhibitor used in research.[1] Adherence to these procedural guidelines is essential to ensure personnel safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety and chemical handling protocols.
Understanding this compound
This compound is a potent compound investigated for its therapeutic potential in hematological cancers such as acute myeloid leukemia and multiple myeloma.[1][2] As an antineoplastic agent, it is classified as a hazardous substance that may possess mutagenic, teratogenic, or carcinogenic properties.[3] Therefore, all waste containing or contaminated with this compound must be handled and disposed of as hazardous chemical waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Cell Line/Condition | Reference |
| HDAC6 IC₅₀ | 5.92 nM | In vitro assay | [1][4] |
| Cellular HDAC6 EC₅₀ | 0.59 µM | ELISA | [5] |
| MV4-11 IC₅₀ | 1.85 µM | Cell Cytotoxicity Assay | [1][4] |
| MM.1S IC₅₀ | 1.9 µM | Cell Cytotoxicity Assay | [1][4] |
| RPMI 8226 IC₅₀ | 4.94 µM | Cell Cytotoxicity Assay | [1][4] |
Experimental Protocols Referenced
The data presented above were derived from standard in vitro and cell-based assays, including:
-
Enzyme Inhibition Assay (IC₅₀ determination): Standard biochemical assays were utilized to determine the concentration of this compound required to inhibit 50% of HDAC6 enzyme activity.
-
Cellular Target Engagement (EC₅₀ determination): Enzyme-Linked Immunosorbent Assay (ELISA) was employed to measure the effective concentration of this compound required to engage HDAC6 within a cellular environment.[5]
-
Cell Cytotoxicity Assay (IC₅₀ determination): Cancer cell lines were treated with varying concentrations of this compound to determine the concentration that inhibits 50% of cell viability.[1][4]
-
Apoptosis Analysis: Flow cytometry was used to quantify the percentage of apoptotic cells following treatment with this compound.[1][4]
-
Western Blot Analysis: This technique was used to detect the accumulation of acetylated α-tubulin, a downstream marker of HDAC6 inhibition.[1][4]
Proper Disposal Procedures for this compound
The following step-by-step procedures are based on general guidelines for the disposal of antineoplastic and cytotoxic drugs.[3] A specific Safety Data Sheet (SDS) for this compound should be consulted if available.
1. Waste Segregation and Collection:
-
Separate Waste Streams: All this compound waste must be segregated from other laboratory waste streams. Do not mix with biohazardous or regular trash.[3]
-
Designated Containers: Use clearly labeled, leak-proof hazardous waste containers. Special black RCRA (Resource Conservation and Recovery Act) containers are often used for chemotherapy waste.[3]
2. Types of this compound Waste and Disposal Methods:
-
Unused or Expired this compound: This is considered bulk chemical waste. It should be disposed of in its original container or a sealed, properly labeled hazardous waste container.
-
Contaminated Labware:
-
Sharps (needles, syringes, etc.): If a syringe contains any residual amount of this compound, it must be disposed of in a designated black bulk waste container, not a standard red sharps container.[3] Empty syringes with no visible residue can be placed in a red sharps container.[3]
-
Glassware and Plasticware (vials, pipettes, etc.): All glassware and plasticware contaminated with this compound should be placed in a designated hazardous waste container.
-
-
Contaminated Personal Protective Equipment (PPE):
-
Gloves, Gowns, and other disposable items: Contaminated disposable items should be collected in a yellow "Trace" waste container for incineration.[3]
-
-
Spill Cleanup Materials: Any materials used to clean up a spill of this compound (e.g., absorbent pads, wipes) must be disposed of as hazardous chemical waste.
3. Labeling and Storage:
-
Proper Labeling: All waste containers must be labeled with a URI hazardous waste label or equivalent, clearly identifying the contents as "Hazardous Waste: this compound" and including the date.[3]
-
Secure Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.
4. Waste Pickup and Final Disposal:
-
Request Pickup: When a waste container is full or no longer in use, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[3]
-
Professional Disposal: Final disposal of this compound waste will be handled by a licensed hazardous waste management company arranged by your EHS department.
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A novel HDAC6-selective inhibitor as a therapeutic strategy in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.uri.edu [web.uri.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
Personal protective equipment for handling PTG-0861
FOR RESEARCH USE ONLY. Not for use in humans or animals.
This document provides essential safety and logistical information for the handling and disposal of PTG-0861, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. Given that the toxicological properties of this research compound are not fully characterized, a cautious and proactive approach to safety is paramount. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling this compound must be thoroughly trained on its potential hazards and the required safety procedures. Work should always be conducted in a designated and controlled area, such as a certified chemical fume hood, to minimize inhalation exposure.
Recommended Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided in the table below.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant nitrile gloves. Double gloving is highly recommended. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and aerosols. |
| Lab Coat | A fully buttoned lab coat, preferably with elastic cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if weighing or handling the compound outside of a certified chemical fume hood. | To minimize the inhalation of the powdered compound. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for ensuring both the safety of laboratory personnel and the integrity of the compound. The following diagram outlines the key stages for the safe handling of this compound.
Experimental Protocols: General Handling and Solubilization
General Handling:
-
Always treat this compound as a potent pharmacological agent.
-
Avoid the creation of dust or aerosols.
-
Use dedicated laboratory equipment (e.g., spatulas, weigh boats) and ensure they are thoroughly cleaned after use.
-
Wash hands thoroughly after handling, even when gloves have been worn.
Solubilization:
-
For solubilization, consult the manufacturer's data sheet for the most appropriate solvent. This compound is often soluble in dimethyl sulfoxide (B87167) (DMSO).
-
All stock solution preparations should be performed in a chemical fume hood.
-
To prepare a stock solution, carefully weigh the required amount of this compound powder.
-
Slowly add the solvent to the powder and mix gently (e.g., by vortexing or sonicating) to ensure complete dissolution.
-
Store stock solutions in tightly sealed vials at -20°C or -80°C, protected from light, as recommended by the supplier.[1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Solid Waste:
-
All contaminated consumables, including pipette tips, tubes, gloves, and weigh boats, should be collected in a designated and clearly labeled hazardous waste container.
Liquid Waste:
-
Unused solutions and contaminated solvents must be collected in a separate, clearly labeled hazardous waste container for liquids.
-
Do not pour any this compound waste down the drain.
Empty Vials:
-
The original vial that contained the powdered compound should be disposed of as hazardous solid waste.
All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste.
Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a large amount of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. |
Signaling Pathway of HDAC Inhibitors
This compound is a selective inhibitor of HDAC6. Histone deacetylase inhibitors, in general, function by preventing the removal of acetyl groups from histones and other proteins. This leads to an increase in acetylation, which can alter chromatin structure and gene expression, ultimately impacting cellular processes like cell cycle progression and apoptosis.
References
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
